7-Hydroxy loxapine-d8
Beschreibung
Eigenschaften
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3/i8D2,9D2,10D2,11D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVXQDUIWGIRW-JNJBWJDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Hydroxy Loxapine-d8: Chemical Properties and Analytical Applications
This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of 7-Hydroxy Loxapine-d8. Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this isotopically labeled compound, its role in pharmacokinetic studies, and the methodologies for its use.
Core Chemical Properties
This compound is the deuterium-labeled form of 7-Hydroxy Loxapine, an active metabolite of the antipsychotic drug Loxapine.[1][2] The incorporation of eight deuterium atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][3] Its primary application is in analytical and pharmacokinetic research to ensure the precise quantification of Loxapine and its metabolites in biological samples.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][3][4]oxazepin-7-ol | [3][5] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O₂ | [1][3][6] |
| Molecular Weight | 351.86 g/mol | [1][3][6][7] |
| CAS Number | Not Available (N/A) | [3][4][5] |
| Parent Compound | Loxapine | [3] |
| Unlabeled CAS No. | 37081-75-7 (7-Hydroxy Loxapine) | [7] |
| Synonyms | 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][3][4]oxazepin-7-ol-D8; 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][4]oxazepine-D8 | [3][4] |
Biological Context: Metabolism and Pharmacological Action
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent used in the treatment of schizophrenia.[2][8] It undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation.[9]
Metabolic Pathway
The hydroxylation of Loxapine is mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 and CYP2D6 are involved in its conversion to the active metabolite 7-Hydroxy Loxapine, while CYP1A2 is responsible for its conversion to 8-Hydroxy Loxapine.[8] 7-Hydroxy Loxapine is considered a minor but pharmacologically active metabolite.[8] High concentrations of this metabolite have been detected in rat brain tissue following loxapine administration, suggesting its contribution to the overall therapeutic effect.[10]
Mechanism of Action
The antipsychotic effects of Loxapine and its active metabolites, including 7-Hydroxy Loxapine, are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[11][12] This dual antagonism helps to modulate dopaminergic and serotonergic neurotransmission, which are dysregulated in psychotic disorders.[11] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]
Experimental Protocols: Bioanalytical Quantification
This compound is crucial for the accurate quantification of loxapine and its metabolites in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue.[10][13] The standard method is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General LC-MS/MS Workflow
A validated LC-MS/MS method enables the simultaneous determination of loxapine and its key metabolites.[13] The workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.
Detailed Methodology
The following is a representative protocol synthesized from published methods for the analysis of loxapine and its metabolites in human plasma.[13][14]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To a 100 µL plasma sample, add the internal standard solution (containing this compound).
-
Condition a cation-exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (Loxapine, 7-OH Loxapine, etc.) and the internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions
-
System: A tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Loxapine: m/z 328.1 -> 211.1
-
7-Hydroxy Loxapine: m/z 344.1 -> 227.1
-
This compound (IS): m/z 352.2 -> 235.1 (Note: exact transitions may vary by instrument and specific deuteration pattern).
-
4. Calibration and Quantification
-
A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of the analytes and a fixed concentration of the internal standard.
-
The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
The concentration of the analytes in the unknown samples is then determined from this calibration curve. The validated range for such methods is often between 0.0500 to 50.0 ng/mL for each analyte.[13]
Conclusion
This compound is an indispensable tool for researchers in pharmacology and drug development. Its stable isotopic label ensures it behaves almost identically to the endogenous analyte during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection. This technical guide summarizes its core properties and provides a framework for its application in robust and reliable bioanalytical methods, facilitating a deeper understanding of the pharmacokinetics and metabolism of Loxapine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 7-Hydroxy-Loxapine-D8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. This compound | TRC-H943792-10MG | LGC Standards [lgcstandards.com]
- 8. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: 7-Hydroxy Loxapine-d8
This technical guide provides a comprehensive overview of 7-Hydroxy loxapine-d8, a deuterated analog of the active metabolite of the antipsychotic drug Loxapine. This guide is intended for researchers, scientists, and professionals involved in drug development and analysis.
Core Compound: this compound Synonyms: 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1][2]oxazepin-7-ol-D8, 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine-D8[3] Therapeutic Class: Antipsychotic
While a specific CAS (Chemical Abstracts Service) number for this compound is not consistently available in public databases[2][3][4][5], its non-deuterated counterpart, 7-Hydroxy loxapine, has the CAS number 37081-75-7[1]. This compound serves as a crucial internal standard in pharmacokinetic and analytical studies due to its isotopic labeling, which allows for precise quantification in biological matrices[3][6].
Quantitative Data Summary
The following table summarizes key quantitative data related to Loxapine and its primary metabolite, 7-Hydroxy loxapine, derived from pharmacokinetic studies. This data is essential for understanding the metabolic profile and designing bioanalytical assays.
| Parameter | Matrix | Value | Species | Administration Route | Reference |
| Area Under the Curve (AUC) of 7-Hydroxy loxapine | Plasma | 101 ng-hr/mL | Human | 50 mg Oral | [7] |
| Area Under the Curve (AUC) of 7-Hydroxy loxapine | Plasma | 18 ng-hr/mL | Human | 10 mg Inhalation | [7] |
| Lower Limit of Quantification (LLOQ) | Rat Brain Tissue | 5 ng/g | Rat | Oral | [8] |
| Lower Limit of Quantification (LLOQ) | Rat Plasma | 2 ng/mL | Rat | Oral | [8] |
| Lower Limit of Quantification (LLOQ) | Rat Cerebrospinal Fluid (CSF) | 10 ng/mL | Rat | Oral | [8] |
Key Experimental Protocols
In Vitro Metabolism of Loxapine
This protocol outlines the methodology used to identify the metabolic pathways of Loxapine in human liver and lung microsomes.
Objective: To determine the primary metabolites of Loxapine and identify the Cytochrome P450 (CYP) enzymes responsible for their formation.
Methodology:
-
Incubation: Loxapine is incubated with human liver and lung microsomes for 1 hour. In parallel, incubations are performed with a panel of cDNA-expressed human CYP enzymes (CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C18, CYP2C19, CYP2D6, CYP2J2, CYP3A4) to identify the specific enzymes involved in metabolite formation.[7]
-
Metabolite Identification: Following incubation, the samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) to identify and quantify Loxapine and its metabolites.[7]
-
Reaction Phenotyping: To confirm the role of specific CYP enzymes, correlation analysis is conducted using a panel of liver microsomes from multiple human donors with known CYP activities.[7]
Findings:
-
The primary metabolites identified in liver microsomes were 7-hydroxy-loxapine, amoxapine, and 8-hydroxy-loxapine.[7]
-
The formation of 7-Hydroxy-loxapine was primarily attributed to CYP2D6, with contributions from CYP1A1, CYP1A2, CYP2B6, CYP2C18, and CYP2J2.[7][9][10]
Pharmacokinetic Study of Loxapine in Rats
This protocol describes the methodology for a pharmacokinetic study to quantify Loxapine and its metabolites in various biological matrices of rats.
Objective: To determine the distribution and concentration of Loxapine and its metabolites (including 7-Hydroxy loxapine) in rat brain, plasma, and cerebrospinal fluid (CSF) following oral administration.
Methodology:
-
Dosing: Rats are administered a low dose of Loxapine orally.[8]
-
Sample Collection: At specific time points (e.g., 4 hours post-dosing), samples of brain tissue, plasma, and CSF are collected.[8]
-
Sample Preparation:
-
LC-MS/MS Analysis: The concentrations of Loxapine and its metabolites in the prepared samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound would be used as an internal standard in such an analysis for accurate quantification.[8]
Findings:
-
High levels of 7-Hydroxy-loxapine were detected in all ten brain regions examined (68-124 ng/g) four hours after oral administration of Loxapine.[8]
-
In contrast, only trace amounts of the parent drug, Loxapine, were found in the brain (<5 ng/g) and plasma (<3 ng/mL) at the same time point.[8]
Visualizations
Metabolic Pathway of Loxapine to 7-Hydroxy Loxapine
The following diagram illustrates the enzymatic conversion of Loxapine to its active metabolite, 7-Hydroxy loxapine, mediated by various Cytochrome P450 enzymes.
Caption: Loxapine Metabolism to 7-Hydroxy Loxapine.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps involved in the pharmacokinetic analysis of Loxapine and its metabolites in a preclinical setting.
Caption: Workflow for Preclinical Pharmacokinetic Analysis.
References
- 1. This compound | TRC-H943792-10MG | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. 7-Hydroxy-Loxapine-D8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. Loxapine D8 hydrochloride | CAS No- 1246820-19-8 | Simson Pharma Limited [simsonpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight of 7-Hydroxy loxapine-d8
An In-depth Technical Guide on 7-Hydroxyloxapine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyloxapine-d8 is the deuterated analog of 7-hydroxyloxapine, an active metabolite of the antipsychotic drug loxapine. The incorporation of deuterium isotopes (d8) makes it a valuable internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its increased molecular weight allows for clear differentiation from the endogenous metabolite in mass spectrometry-based assays, ensuring accuracy and precision. This guide provides a comprehensive overview of the molecular characteristics, metabolic pathways, and analytical methodologies related to 7-Hydroxyloxapine-d8.
Data Presentation
The following table summarizes the key molecular information for 7-Hydroxyloxapine-d8 and its non-deuterated counterpart.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-Hydroxyloxapine-d8 | C18H10D8ClN3O2 | 351.86[1][2][3][4] |
| 7-Hydroxyloxapine | C18H18ClN3O2 | 343.81[5][6] |
Metabolism of Loxapine to 7-Hydroxyloxapine
Loxapine undergoes extensive metabolism in the liver, primarily through oxidation and demethylation. The formation of 7-hydroxyloxapine is a key metabolic pathway.
Key Metabolic Steps:
-
Hydroxylation: Loxapine is hydroxylated to form 7-hydroxyloxapine.
-
Enzymatic Conversion: This conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.
Metabolic Pathway Diagram
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Isotopic Purity of 7-Hydroxy loxapine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 7-Hydroxy loxapine-d8, a deuterated analog of a loxapine metabolite. While specific batch data for the isotopic purity of this compound is not publicly available, this document outlines the established analytical techniques, data presentation standards, and experimental workflows relevant to its quality control. This compound is utilized as an internal standard in pharmacokinetic and bioanalytical studies, making the verification of its isotopic purity crucial for accurate quantification of the parent drug and its metabolites.[1][2]
The Significance of Isotopic Purity
In quantitative analysis using mass spectrometry, deuterated internal standards are added to samples at a known concentration. The analyte of interest is then measured relative to the signal of this standard. The accuracy of this measurement is predicated on the precise knowledge of the internal standard's purity, both chemically and isotopically. High isotopic purity ensures a strong, distinct mass signal for the deuterated compound, minimizing interference from and cross-contribution to the signal of the non-deuterated analyte.
Data Presentation: Isotopic Distribution
The isotopic purity of a deuterated compound is typically reported as the percentage of the desired deuterated species (in this case, d8) relative to all other isotopic variants (d0 to d7). The following table is a representative example of how the isotopic distribution for a batch of this compound would be presented.
Table 1: Representative Isotopic Purity Data for this compound
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.1 |
| d2 | +2 | < 0.1 |
| d3 | +3 | < 0.5 |
| d4 | +4 | < 1.0 |
| d5 | +5 | < 2.0 |
| d6 | +6 | < 5.0 |
| d7 | +7 | < 10.0 |
| d8 | +8 | > 98.0 |
| Isotopic Purity | > 98% |
Note: This table presents example data, and actual purity will vary by supplier and batch.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a primary method for determining isotopic purity by distinguishing between different isotopologues (molecules with varying numbers of deuterium atoms).[4]
1. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water, methanol) at a concentration appropriate for the instrument, typically around 1 µg/mL.
2. Instrumentation and Method:
- Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.
- The sample can be introduced via direct infusion or through a Liquid Chromatography (LC) system. LC-MS is often preferred to separate the main compound from any chemical impurities.
- The mass spectrometer is operated in full-scan mode to detect all ions within a specified mass range.
3. Data Analysis:
- Extract the ion chromatograms for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ for each isotopologue (d0 through d8).
- Integrate the area under the curve for each isotopic peak.
- Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
- The isotopic purity is reported as the percentage of the d8 isotopologue.
Protocol 2: Structural Integrity and Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the structural integrity of the molecule and can confirm the positions of deuterium labeling. It can also be used to estimate the relative isotopic purity.
1. Sample Preparation:
- Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
2. Instrumentation and Method:
- Acquire a high-field ¹H-NMR (proton) spectrum.
- In the ¹H-NMR spectrum, the absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
- The presence of small residual proton signals at these positions can be used to estimate the percentage of incomplete deuteration.
3. Data Analysis:
- Integrate the residual proton signals at the deuterated positions.
- Compare these integrals to the integral of a proton signal in a non-deuterated part of the molecule or to a known internal standard.
- This comparison allows for the calculation of the percentage of non-deuterated or partially deuterated species.
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated compound like this compound.
Caption: Workflow for Isotopic Purity Assessment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
The Cytochrome P450-Mediated Metabolism of Loxapine to 7-Hydroxy Loxapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic conversion of the antipsychotic drug loxapine to its active metabolite, 7-hydroxy loxapine. A central focus is placed on the roles of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are primarily responsible for this hydroxylation reaction.[1][2] This document details the in vitro experimental methodologies used to characterize this metabolic pathway, including the use of human liver microsomes and recombinant CYP enzymes. Furthermore, it summarizes key pharmacokinetic data and presents visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of loxapine metabolism. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of antipsychotic therapeutics.
Introduction
Loxapine is a dibenzoxazepine antipsychotic medication utilized in the management of schizophrenia.[2] Its therapeutic effects are, in part, mediated by its active metabolites. The biotransformation of loxapine is extensive and leads to the formation of several metabolites, including amoxapine (N-desmethyl loxapine), 8-hydroxy loxapine, and the pharmacologically active 7-hydroxy loxapine.[1][3][4] Understanding the specifics of the metabolic pathways, particularly the formation of 7-hydroxy loxapine, is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies. This guide focuses on the core metabolic conversion of loxapine to 7-hydroxy loxapine, driven by the cytochrome P450 system.
Metabolic Pathways of Loxapine
The metabolism of loxapine is complex, involving several enzymatic reactions. The primary pathways include N-demethylation, N-oxidation, and aromatic hydroxylation.[2] The formation of 7-hydroxy loxapine is a key hydroxylation event.
-
7-Hydroxylation: This reaction is primarily catalyzed by the cytochrome P450 isoforms CYP2D6 and CYP3A4 .[1][2]
-
8-Hydroxylation: The formation of 8-hydroxy loxapine is mainly mediated by CYP1A2 .[1][2]
-
N-demethylation (to Amoxapine): This pathway is catalyzed by multiple CYP isoforms, including CYP3A4 , CYP2C19 , and CYP2C8 .[2]
-
N-oxidation: Loxapine can also undergo N-oxidation to form loxapine N-oxide, a reaction that can be catalyzed by flavin-containing monooxygenases (FMO) and CYP3A4 .[1]
The following diagram illustrates the primary metabolic pathways of loxapine.
Quantitative Pharmacokinetic Data
The relative exposure to loxapine and its primary metabolites can vary depending on the route of administration. The following table summarizes the Area Under the Curve (AUC) data for loxapine and its hydroxylated metabolites following oral and inhalation administration.
| Compound | Administration Route | Dose (mg) | AUC (ng·hr/mL) | AUC Ratio (Metabolite/Loxapine) |
| Loxapine | Oral | 50 | 174 | - |
| 7-Hydroxy Loxapine | Oral | 50 | 101 | 0.58 |
| 8-Hydroxy Loxapine | Oral | 50 | 588 | 3.38 |
| Loxapine | Inhalation | 10 | 138 | - |
| 7-Hydroxy Loxapine | Inhalation | 10 | 18 | 0.13 |
| 8-Hydroxy Loxapine | Inhalation | 10 | 134 | 0.97 |
| Data sourced from a study cited in ResearchGate.[5] |
Experimental Protocols
The characterization of loxapine metabolism to 7-hydroxy loxapine typically involves in vitro studies using human liver microsomes and recombinant human CYP enzymes.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the formation of 7-hydroxy loxapine from loxapine in a human liver microsomal system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Loxapine
-
7-Hydroxy loxapine analytical standard
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare stock solutions of loxapine and the internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Incubation Mixture: In microcentrifuge tubes, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes, and loxapine at the desired concentration. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant for the presence and quantity of 7-hydroxy loxapine using a validated LC-MS/MS method.
Reaction Phenotyping with Recombinant CYP Isoforms
This experiment aims to identify the specific CYP isoforms responsible for the 7-hydroxylation of loxapine.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4, etc., expressed in a system like baculovirus-infected insect cells)
-
Loxapine
-
Potassium phosphate buffer
-
NADPH
Procedure:
-
Incubation Setup: For each CYP isoform to be tested, prepare an incubation mixture containing the recombinant enzyme, phosphate buffer, and loxapine.
-
Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at 37°C.
-
Termination and Sample Preparation: Terminate the reaction and prepare the samples for analysis as described in the human liver microsome protocol.
-
Analysis and Interpretation: Analyze the formation of 7-hydroxy loxapine in each incubation. The isoforms that produce the highest levels of the metabolite are identified as the primary contributors to the reaction.
The following diagram illustrates a typical experimental workflow for reaction phenotyping.
HPLC-MS/MS Analytical Method
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the accurate quantification of loxapine and 7-hydroxy loxapine in biological matrices.
Instrumentation:
-
A high-performance liquid chromatograph coupled to a tandem mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI).
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for loxapine, 7-hydroxy loxapine, and the internal standard.
-
SRM Transitions: These would be optimized for each analyte and the specific mass spectrometer used.
Sample Preparation:
-
Solid-Phase Extraction (SPE): Cation-exchange SPE can be used to extract loxapine and its hydroxylated metabolites from the in vitro incubation matrix or plasma.[6][7]
-
Protein Precipitation: A simple and rapid method where a cold organic solvent is added to the sample to precipitate proteins.
Validation: The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[8]
Enzyme Kinetics
Conclusion
The metabolism of loxapine to 7-hydroxy loxapine is a critical pathway mediated primarily by CYP2D6 and CYP3A4. This technical guide has provided an in-depth overview of the metabolic landscape of loxapine, detailed experimental protocols for its investigation, and a summary of relevant pharmacokinetic data. The provided diagrams of the metabolic pathways and experimental workflows serve to visually simplify these complex processes. While foundational knowledge is robust, further research to delineate the specific enzyme kinetics of 7-hydroxy loxapine formation would provide a more complete quantitative understanding. The information presented herein should serve as a valuable technical resource for scientists and researchers in the fields of drug metabolism and psychiatric drug development.
References
- 1. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Kinetic Isotope Effect in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of a drug molecule's metabolic fate is a cornerstone of modern medicinal chemistry. Among the sophisticated tools available, the use of the kinetic isotope effect (KIE) by substituting hydrogen with its stable isotope, deuterium, has emerged as a powerful strategy to enhance the pharmacokinetic and safety profiles of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core principles of KIE in drug metabolism, detailed experimental protocols for its assessment, quantitative data from key studies, and visualizations of the underlying processes.
Core Principles of the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[3] In drug metabolism, this is most relevant to reactions where the cleavage of a carbon-hydrogen (C-H) bond is a rate-determining step, a common feature in oxidations mediated by the Cytochrome P450 (CYP) enzyme superfamily.[2][4]
The foundation of the KIE lies in the difference in zero-point vibrational energy between a C-H bond and a carbon-deuterium (C-D) bond.[5] Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower zero-point energy.[5][6] This results in a higher activation energy required to break a C-D bond compared to a C-H bond.[2][5] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate.[2]
A primary KIE is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction.[5] A significant primary deuterium KIE is generally considered to be a kH/kD ratio greater than 2, where kH and kD are the reaction rates for the hydrogen- and deuterium-containing compounds, respectively.[5]
The strategic application of this effect in drug design, often termed the "deuterium switch," can lead to several therapeutic advantages:[2][7]
-
Improved Metabolic Stability: By slowing down the rate of metabolism at a specific site, the overall clearance of the drug can be reduced.[7][8]
-
Enhanced Pharmacokinetic Profile: A lower clearance can lead to a longer plasma half-life (t½) and increased drug exposure (AUC), potentially allowing for less frequent dosing and improved patient compliance.[2][9]
-
Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to a toxic byproduct, deuteration at the site of that metabolism can shift the process to alternative, safer pathways—a phenomenon known as "metabolic switching".[2][10]
-
Improved Safety and Tolerability: A more stable and predictable pharmacokinetic profile can lead to lower peak plasma concentrations (Cmax), potentially minimizing dose-dependent side effects.[2][11]
Figure 1: The logical cascade of the kinetic isotope effect.
Experimental Protocols for Assessing the Kinetic Isotope Effect
The evaluation of the KIE is a critical step in the development of deuterated drugs. This is typically achieved through a combination of in vitro and in vivo studies.
The microsomal stability assay is a fundamental in vitro method to determine a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[12] By comparing the metabolic rate of a parent compound to its deuterated analog, a direct measure of the KIE can be obtained.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound and its deuterated analog in liver microsomes.
Materials:
-
Human or animal liver microsomes (e.g., from rat, mouse, dog)[13]
-
Test compound and its deuterated analog, dissolved in a suitable solvent (e.g., DMSO, acetonitrile)[12]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12][13]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]
-
Magnesium chloride (MgCl2)[12]
-
Internal standard for analytical quantification[12]
-
Ice-cold quenching solution (e.g., acetonitrile or methanol) to stop the reaction[13]
-
Incubator/shaking water bath set to 37°C[13]
-
Centrifuge[13]
-
LC-MS/MS system for analysis[13]
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14][15]
-
Prepare working solutions of the test compounds (parent and deuterated) and positive controls (compounds with known metabolic fates).
-
Prepare the NADPH regenerating system.[13]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound (final concentration typically 1 µM).[13][14]
-
Incubate the reaction mixture at 37°C with gentle shaking.[12]
-
At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture.[14]
-
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Quantify the remaining concentration of the parent/deuterated compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
The KIE on intrinsic clearance is calculated as CLint(H) / CLint(D).
-
Figure 2: Workflow for in vitro KIE determination.
In vivo studies in animal models are essential to confirm that the in vitro KIE translates to a tangible improvement in the pharmacokinetic profile in a whole organism.
Objective: To compare the pharmacokinetic parameters (e.g., AUC, Cmax, t½, Clearance) of a compound and its deuterated analog following administration to an animal model.
Methodology:
-
Animal Model Selection: Choose an appropriate species (e.g., mouse, rat) based on metabolic similarity to humans for the compound class.
-
Dosing and Administration:
-
Administer the parent compound and the deuterated analog to separate groups of animals via a relevant route (e.g., intravenous, oral).
-
Use a crossover design if feasible to minimize inter-animal variability.
-
-
Sample Collection:
-
Collect blood samples at a series of time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent/deuterated drug and its major metabolites in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for each compound, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Elimination half-life (t½)
-
Systemic clearance (CL)
-
-
-
Data Comparison:
-
Statistically compare the pharmacokinetic parameters between the parent and deuterated drug groups to assess the in vivo impact of deuteration.
-
Quantitative Data and Case Studies
The application of the KIE has led to the successful development of several drugs with improved properties. The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo) in 2017.[1]
Deutetrabenazine is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease and tardive dyskinesia.[16][17] Tetrabenazine is rapidly and extensively metabolized, primarily by carbonyl reductase to form active metabolites, which are then metabolized by CYP2D6.[17] This rapid metabolism leads to high plasma concentration fluctuations, requiring frequent dosing and contributing to adverse effects.[16]
In deutetrabenazine, the two methoxy groups of tetrabenazine are replaced with deuterated methoxy groups (-OCD3).[16] This substitution significantly slows the CYP2D6-mediated metabolism of the active metabolites.[17][18]
Table 1: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine Metabolites
| Parameter | α-HTBZ (from Tetrabenazine) | α-d6-HTBZ (from Deutetrabenazine) | β-HTBZ (from Tetrabenazine) | β-d6-HTBZ (from Deutetrabenazine) |
| Cmax (ng/mL) | ~21 | ~15 | ~6 | ~5 |
| AUC (ng·h/mL) | ~110 | ~280 | ~20 | ~80 |
| t½ (hours) | ~5 | ~10 | ~7 | ~11 |
(Data are approximate and compiled from publicly available information for illustrative purposes.)
The deuteration leads to lower peak concentrations (Cmax) and approximately a 2- to 3-fold increase in total exposure (AUC) of the active metabolites.[16] The half-life is roughly doubled, which allows for less frequent dosing and provides more stable plasma concentrations, contributing to an improved safety and tolerability profile compared to the non-deuterated parent drug.[18][19]
The magnitude of the KIE can vary significantly depending on the specific drug, the metabolic pathway, and the enzyme involved.
Table 2: Examples of In Vitro KIE for Various Compounds
| Compound | Metabolic Reaction | Enzyme | KIE (kH/kD) | Reference |
| Morphine | N-demethylation | CYP (rat liver microsomes) | 1.4 | [5] |
| Butethal | (methylene) hydroxylation | CYP (mouse) | ~2.0 (in vivo) | [5] |
| 1,3-diphenylpropane | Hydroxylation | CYP2B1 | 11.5 | [4] |
| N,N-dimethyl-p-toluidine | N-demethylation | CYP2B1 | 3.5 | [4] |
| Methadone | N-demethylation | Mouse (in vivo) | 5.2 (on Clearance) | [9] |
Note: In vivo KIE for Butethal was inferred from a 2-fold increase in sleeping time.[5] In vivo KIE for Methadone is based on the ratio of clearance (CLH/CLD).[9]
These data illustrate that while some deuteration effects are modest, others can be quite pronounced, indicating that C-H bond cleavage is a significant rate-limiting step in the metabolism of those compounds.[4]
Visualizing Metabolic Pathways and the Impact of Deuteration
Understanding the specific metabolic pathways of a drug is crucial for the strategic placement of deuterium.
Deutetrabenazine's mechanism involves the inhibition of the vesicular monoamine transporter 2 (VMAT2) by its active metabolites.[16][18] The deuteration is not on the pharmacologically active part of the molecule but at the sites of metabolism, slowing the inactivation and clearance of these active metabolites.
Figure 3: Simplified metabolism of deutetrabenazine.
Conclusion
The kinetic isotope effect is a well-established principle that has been successfully translated into a valuable drug design strategy.[20][21] By selectively replacing hydrogen with deuterium at metabolically labile positions, medicinal chemists can predictably and favorably alter a drug's pharmacokinetic profile.[7][22] This can lead to drugs with improved metabolic stability, longer half-lives, and enhanced safety and tolerability.[1][2] The continued application of this approach, supported by rigorous in vitro and in vivo experimental validation, promises to bring forward new therapeutic agents with optimized properties for patients.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 7-Hydroxyloxapine in Human Plasma using LC-MS/MS
Introduction
Loxapine is an established antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] It undergoes extensive metabolism in the liver, leading to the formation of several active and inactive metabolites, including 7-hydroxyloxapine.[3][4] The hydroxylation of loxapine to 7-hydroxyloxapine is mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] Accurate quantification of 7-hydroxyloxapine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to understand the overall exposure and pharmacological effect of loxapine administration.[1][5] This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyloxapine in human plasma. The method described herein is based on validated procedures and is suitable for regulated clinical development support.[1]
Principle
This method utilizes solid-phase extraction (SPE) for the isolation of 7-hydroxyloxapine and an internal standard (IS) from human plasma.[1][6] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive ionization mode with selected reaction monitoring (SRM).[1][6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
7-Hydroxyloxapine reference standard
-
Loxapine-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (Cation-exchange or micro-elution)[1][6]
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 7-hydroxyloxapine and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 7-hydroxyloxapine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. A typical conditioning sequence for cation-exchange SPE is methanol followed by deionized water and then a loading buffer.
-
Sample Loading: To 100 µL of plasma sample, add the internal standard solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute the analytes from the cartridge using a suitable elution solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in a mobile phase-compatible solvent.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a turbo-ionspray interface.[1]
-
Chromatographic Column: A reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 2.5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate 7-hydroxyloxapine from other metabolites and matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | HPLC or UPLC System |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 2.5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water, 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40 °C[8] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Turbo-ionspray |
| Ionization Mode | Positive Electrospray (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Table 2: Quantitative Performance Characteristics
| Parameter | 7-Hydroxyloxapine | Reference |
| Calibration Curve Range | 0.0500 - 50.0 ng/mL | [1] |
| Regression Model | 1/x² weighted linear regression | [1] |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | [1] |
| Accuracy at LLOQ | 86.4% to 109.3% of nominal | [1] |
| Precision at LLOQ (CV%) | 0.0% to 13.8% | [1] |
| Intra-assay Precision (CV%) | < 15% | [9] |
| Inter-assay Precision (CV%) | < 10% | [9] |
| Extraction Recovery | > 80% | [1] |
| Matrix Effect | Within ±20% | [8] |
| Stability (260 days at -20°C) | Stable | [1] |
Visualizations
Caption: Metabolic pathway of Loxapine to 7-Hydroxyloxapine.
Caption: Experimental workflow for 7-Hydroxyloxapine quantification.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of 7-Hydroxyloxapine-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 7-Hydroxyloxapine-d8 as an internal standard in the quantitative analysis of 7-hydroxyloxapine in biological matrices, particularly for pharmacokinetic (PK) studies. The protocols outlined below describe a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a staple technique in modern drug development for its high sensitivity and selectivity.
Introduction
Loxapine is an antipsychotic medication that undergoes extensive metabolism in the body, forming several metabolites, including the pharmacologically active 7-hydroxyloxapine. To accurately characterize the pharmacokinetic profile of loxapine and its metabolites, robust and reliable bioanalytical methods are essential. The use of a stable isotope-labeled internal standard (SIL-IS), such as 7-Hydroxyloxapine-d8, is the gold standard in quantitative LC-MS/MS analysis.[1] The SIL-IS chemically mirrors the analyte of interest, compensating for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision in the quantification of 7-hydroxyloxapine.[1]
Data Presentation
The following tables summarize the key quantitative parameters for a validated LC-MS/MS method for the simultaneous quantification of loxapine and its metabolites, including 7-hydroxyloxapine, using 7-Hydroxyloxapine-d8 as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Analyte | Precursor Ion (Q1 m/z) |
| 7-Hydroxyloxapine | 344.1 |
| 7-Hydroxyloxapine-d8 (IS) | 352.1 |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Calibration Curve Range | Correlation coefficient (r²) ≥ 0.99 | 0.0500 - 50.0 ng/mL[2] |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 86.4% to 109.3% of nominal[2] |
| Precision (Intra- and Inter-day) | CV ≤ 15% (≤ 20% at LLOQ) | 0.0% to 13.8%[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.0500 ng/mL[2] |
| Extraction Recovery | Consistent and reproducible | > 80%[2] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 7-hydroxyloxapine and 7-Hydroxyloxapine-d8 reference standards into separate volumetric flasks.
-
Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 7-hydroxyloxapine by serially diluting the stock solution with a 50:50 (v/v) methanol/water mixture to prepare calibration standards.
-
-
Internal Standard (IS) Working Solution (10 ng/mL):
-
Dilute the 7-Hydroxyloxapine-d8 stock solution with a 50:50 (v/v) methanol/water mixture to achieve a final concentration of 10 ng/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of 7-hydroxyloxapine from human plasma.
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.
-
To 100 µL of each sample, add 25 µL of the 10 ng/mL 7-Hydroxyloxapine-d8 internal standard working solution and vortex briefly.
-
-
SPE Procedure:
-
Use a cation-exchange SPE plate or individual cartridges.
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate/cartridge.
-
Washing: Wash the sorbent with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
A typical gradient elution would be as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Monitor the MRM transitions specified in Table 1.
-
Data Analysis and Quantification
-
Integrate the peak areas for both 7-hydroxyloxapine and 7-Hydroxyloxapine-d8.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of 7-hydroxyloxapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Metabolic Pathway of Loxapine to 7-Hydroxyloxapine.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of 7-Hydroxy Loxapine Using 7-Hydroxy Loxapine-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of 7-hydroxy loxapine, an active metabolite of the antipsychotic drug loxapine. The use of a stable isotope-labeled internal standard, 7-Hydroxy loxapine-d8, is central to the described methodology, ensuring accurate and precise quantification in biological matrices.
Introduction
Loxapine is a dibenzoxazepine antipsychotic medication used in the treatment of schizophrenia.[1] It is extensively metabolized in the liver to several metabolites, including the pharmacologically active 7-hydroxy loxapine.[1][2] This metabolite exhibits a high affinity for dopamine D2 receptors, contributing significantly to the overall therapeutic effect of loxapine.[2] Therapeutic drug monitoring of both the parent drug and its active metabolites is crucial for optimizing patient dosage, minimizing adverse effects, and ensuring therapeutic efficacy. The use of a deuterated internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing, as it effectively compensates for matrix effects and variability in sample processing.[3][4]
Metabolic Pathway of Loxapine
Loxapine undergoes extensive hepatic metabolism primarily through hydroxylation and N-demethylation. The formation of 7-hydroxy loxapine is mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. This active metabolite contributes to the pharmacological profile of loxapine.
Caption: Metabolic conversion of Loxapine to 7-Hydroxy Loxapine.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a method for the extraction of 7-hydroxy loxapine from human plasma using mixed-mode solid-phase extraction, which is effective for basic compounds.
Materials:
-
Human plasma samples (collected in K2EDTA tubes)
-
This compound internal standard working solution (in methanol)
-
50 mM Ammonium acetate buffer (pH 6.0)
-
Methanol (HPLC grade)
-
1 M Acetic acid
-
5% Ammonium hydroxide in methanol
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution. Vortex for 10 seconds. Add 100 µL of 50 mM ammonium acetate buffer (pH 6.0) and vortex again.
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of 1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions: The following are proposed MRM transitions. Optimal collision energies should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Hydroxy Loxapine | 344.1 | To be optimized |
| This compound | 352.2 | To be optimized |
Note: The precursor ion for this compound is inferred based on the addition of 8 daltons to the molecular weight of 7-hydroxy loxapine. The product ions are likely to be similar to the non-deuterated analyte and should be confirmed experimentally.
Quantitative Data Summary
The following table summarizes the expected performance of a validated LC-MS/MS method for the quantification of 7-hydroxy loxapine, based on published data for similar analytes.[1] The use of this compound as an internal standard is expected to yield high precision and accuracy.
Table 1: Method Validation Parameters
| Parameter | Expected Performance |
|---|---|
| Linearity Range | 0.0500 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Extraction Recovery | > 80% |
Therapeutic Reference Range
A definitive therapeutic reference range for 7-hydroxy loxapine has not been firmly established in the literature. However, TDM of the parent drug, loxapine, is considered useful, with a suggested therapeutic range of 60-100 mg/day for maintenance therapy.[5] Given that 7-hydroxy loxapine is an active metabolite, its concentration should be considered alongside loxapine levels when assessing a patient's therapeutic response and potential for adverse effects. In clinical studies, the mean area under the curve (AUC) ratio of 7-hydroxy loxapine to loxapine was found to be approximately 15%.[6]
Experimental Workflow Visualization
The overall workflow for the therapeutic drug monitoring of 7-hydroxy loxapine is depicted below.
Caption: Workflow for 7-Hydroxy Loxapine TDM.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. drugs.com [drugs.com]
- 6. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy Loxapine Analysis: A Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 7-hydroxy loxapine from biological matrices, primarily human plasma, for quantitative analysis. The selection of an appropriate sample preparation method is critical for accurate and reliable bioanalysis, ensuring the removal of interfering substances and the enrichment of the analyte of interest. This guide covers three common techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE), with a focus on their application to 7-hydroxy loxapine analysis.
Introduction to 7-Hydroxy Loxapine Analysis
7-hydroxy loxapine is a primary active metabolite of loxapine, an antipsychotic medication used in the treatment of schizophrenia. Monitoring the levels of both the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. The development of robust and validated bioanalytical methods is therefore essential. A key component of such methods is the sample preparation step, which aims to isolate 7-hydroxy loxapine from complex biological matrices like plasma, which contain proteins, salts, and other endogenous components that can interfere with analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the desired level of sample cleanup, analyte concentration, sample throughput, and the analytical method employed.
-
Solid-Phase Extraction (SPE) is a highly selective method that can provide excellent sample cleanup and analyte enrichment. It is often preferred for methods requiring low limits of quantification. A validated LC-MS/MS method for the simultaneous quantification of loxapine and its metabolites, including 7-hydroxy loxapine, utilized micro-elution SPE, achieving high extraction recoveries.[1] Cation-exchange SPE has also been employed for the extraction of hydroxylated metabolites of loxapine.[2][3]
-
Protein Precipitation (PPT) is a simpler and faster technique that involves the addition of an organic solvent, typically acetonitrile, to precipitate plasma proteins.[4][5][6] While it is a less selective method compared to SPE and may result in higher matrix effects, its speed and ease of use make it suitable for high-throughput applications.
-
Liquid-Liquid Extraction (LLE) is a classic technique that partitions the analyte of interest between two immiscible liquid phases. While effective, it can be more labor-intensive and may require larger volumes of organic solvents. A two-step LLE procedure has been used for the analysis of loxapine and its metabolites.
The following sections provide detailed protocols for each of these techniques, along with a summary of their performance characteristics for 7-hydroxy loxapine analysis.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation methods for the analysis of 7-hydroxy loxapine and related compounds.
Table 1: Solid-Phase Extraction (SPE) Performance
| Analyte | Matrix | SPE Method | Recovery (%) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (% Bias) | Reference |
| 7-OH-Loxapine | Human Plasma | Micro-elution SPE | >80 | 0.050 | <15 | ±13 | [1][2] |
| Loxapine | Human Plasma | Micro-elution SPE | >80 | 0.050 | <15 | ±13 | [1][2] |
| Amoxapine | Human Plasma | Micro-elution SPE | >80 | 0.050 | <15 | ±13 | [1][2] |
| 8-OH-Loxapine | Human Plasma | Micro-elution SPE | >80 | 0.050 | <15 | ±13 | [1][2] |
Table 2: Protein Precipitation (PPT) Performance
| Analyte | Matrix | PPT Method | Recovery (%) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (% Bias) | Reference |
| General Antipsychotics | Human Plasma | Acetonitrile | >80 | Varies | <6 | Varies | [5][6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) - Micro-elution Method
This protocol is based on a validated LC-MS/MS method for the simultaneous analysis of loxapine and its metabolites in human plasma.[1][2]
Materials:
-
Micro-elution SPE cartridges (e.g., cation-exchange)
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., deuterated 7-hydroxy loxapine)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
SPE manifold (vacuum or positive pressure)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition the micro-elution SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with an appropriate solvent. For a cation-exchange cartridge, this would typically be a small volume (e.g., 100 µL) of a basic solution, such as 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) workflow for 7-hydroxy loxapine.
Protocol 2: Protein Precipitation (PPT)
This protocol describes a general method for protein precipitation using acetonitrile, a common and effective technique for sample cleanup prior to LC-MS/MS analysis.[4][7]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), chilled
-
Centrifuge tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Centrifuge capable of high speeds (e.g., >10,000 x g)
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette a known volume of human plasma (e.g., 100 µL) into a centrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to the plasma sample.
-
Protein Precipitation: Add a volume of chilled acetonitrile, typically in a 3:1 ratio of ACN to plasma (e.g., 300 µL of ACN).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if necessary to improve chromatographic performance.
Caption: Protein Precipitation (PPT) workflow for 7-hydroxy loxapine.
Protocol 3: Liquid-Liquid Extraction (LLE) - General Method
This protocol provides a general framework for LLE. The specific organic solvent, pH, and ratios will require optimization for 7-hydroxy loxapine.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture)
-
Aqueous buffer for pH adjustment (e.g., phosphate buffer)
-
Centrifuge tubes
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample and IS: To a known volume of plasma (e.g., 200 µL) in a centrifuge tube, add the internal standard.
-
pH Adjustment: Add a buffer to adjust the pH of the plasma sample. For basic compounds like 7-hydroxy loxapine, adjusting the pH to be basic (e.g., pH 9-10) will facilitate extraction into an organic solvent.
-
Addition of Extraction Solvent: Add a specific volume of the immiscible organic extraction solvent (e.g., 1 mL of MTBE).
-
Extraction: Vortex or shake the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample (e.g., at 3000 x g for 5 minutes) to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Caption: General Liquid-Liquid Extraction (LLE) workflow.
Conclusion
The selection of an appropriate sample preparation method is a critical step in the bioanalysis of 7-hydroxy loxapine. Solid-phase extraction offers the highest selectivity and recovery, making it ideal for methods requiring low detection limits. Protein precipitation provides a rapid and high-throughput alternative, though it may be more susceptible to matrix effects. Liquid-liquid extraction is a viable option but generally requires more extensive method development. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and implement robust and reliable methods for the quantification of 7-hydroxy loxapine in biological samples. It is recommended to validate the chosen method according to regulatory guidelines to ensure data quality and integrity.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of 7-Hydroxyloxapine
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxyloxapine is a primary active metabolite of loxapine, an antipsychotic medication used in the treatment of schizophrenia. Accurate quantification of 7-hydroxyloxapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and a protocol for the extraction of 7-hydroxyloxapine from human plasma using a liquid-liquid extraction (LLE) method, based on a co-extraction technique with a water-miscible and a non-water-miscible solvent.
Principle of the Method
This method employs a liquid-liquid extraction procedure to isolate 7-hydroxyloxapine and related compounds from a plasma matrix. The technique involves the use of a water-miscible solvent, acetonitrile, to precipitate plasma proteins and a non-water-miscible solvent, toluene, to extract the analyte of interest. This co-extraction method is designed to efficiently separate the analyte from endogenous interferences prior to chromatographic analysis.
Experimental Protocols
The following protocol is based on the method described by Hüe et al. (1998) for the simultaneous measurement of loxapine and its hydroxylated metabolites.[1] While the full detailed protocol from the primary source could not be accessed, this represents a generalized procedure based on the available literature.
Materials and Reagents
-
7-Hydroxyloxapine reference standard
-
Loxapine, Amoxapine, and 8-Hydroxyloxapine reference standards (optional, for simultaneous analysis)
-
Clozapine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Toluene (HPLC grade)
-
Deionized water
-
Human plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Liquid-Liquid Extraction:
-
Pipette 1.0 mL of the plasma sample into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the internal standard solution (Clozapine in methanol).
-
Add 1.0 mL of acetonitrile to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 5.0 mL of toluene to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the HPLC analysis.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Analytical Method
The extracted samples can be analyzed by a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection. Based on the literature, a suitable method would involve a CN column with a mobile phase consisting of acetonitrile and acetic acid, with detection at 310 nm.[1]
Data Presentation
The following tables summarize the quantitative data for the liquid-liquid extraction method for 7-hydroxyloxapine and related compounds as reported in the literature.
Table 1: Extraction Recovery and Reproducibility
| Analyte(s) | Mean Absolute Recovery (%) | Recovery Range (%) | Within-Day Repeatability (%RSD) | Between-Day Reproducibility (%RSD) |
| Loxapine and its metabolites* | 51.1[1] | 40.7 - 58.6[1] | 2.7 - 6.5[1] | 0.9 - 20.2[1] |
*Data represents the overall performance of the extraction method for loxapine, amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine.
Table 2: Method Sensitivity and Linearity
| Analyte(s) | Detection Limit (µg/L) | Linearity Range (µg/L) |
| Loxapine and its metabolites* | 3.5 - 6.3[1] | 10 - 250[1] |
*Data represents the overall performance of the analytical method for loxapine, amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for 7-hydroxyloxapine from a plasma sample.
Caption: Workflow for 7-Hydroxyloxapine LLE.
References
Application Note and Protocol: Choosing an Internal Standard for Loxapine Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is an antipsychotic medication primarily used in the treatment of schizophrenia.[1][2][3] Accurate and precise quantification of loxapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. A critical component of a robust bioanalytical method, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the selection of an appropriate internal standard (IS).[4][5][6] An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variability, thereby ensuring the reliability of the results.[4][6]
This document provides a detailed guide on the selection of an internal standard for the bioanalysis of loxapine. It outlines the desirable characteristics of an IS, compares commonly used internal standards for loxapine, and provides a comprehensive protocol for sample preparation and LC-MS/MS analysis.
Selecting an Internal Standard: Key Considerations
The choice of an internal standard is a critical step in developing a reliable bioanalytical method. The primary goal is to select a compound that closely mimics the physicochemical properties of loxapine. There are two main types of internal standards used in LC-MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the preferred choice. A SIL-IS has the same chemical structure as the analyte but is labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5] This makes its chemical and physical properties nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization.[4] For loxapine, deuterated loxapine (e.g., Loxapine-d3) is a commonly used and effective SIL-IS.[1][7][8]
-
Structural Analogue Internal Standard: When a SIL-IS is unavailable, a structural analogue can be used. This is a compound with a chemical structure similar to the analyte but with a different molecular weight. While generally less ideal than a SIL-IS, a carefully selected structural analogue can still provide reliable quantification. For loxapine, clozapine has been reported as a structural analogue internal standard.
Workflow for Internal Standard Selection
Caption: Workflow for selecting and validating an internal standard for loxapine bioanalysis.
Comparison of Internal Standards for Loxapine Bioanalysis
The following table summarizes quantitative data for commonly used internal standards in loxapine bioanalysis. Loxapine-d3 is the most frequently cited and validated internal standard.
| Internal Standard | Analyte(s) | Matrix | Method | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (% Bias) | Extraction Recovery (%) | Citation(s) |
| Loxapine-d3 | Loxapine | Human Plasma, Urine, Tissues | GLC/MS | 2 | ~6% | Not Reported | Not Reported | [1][7][8] |
| Loxapine-d3 | Loxapine and 4 metabolites | Human Plasma | LC-MS/MS | 0.05 | 0.0 - 13.8% | 86.4 - 109.3% | >80% | [2][8] |
| Clozapine | Loxapine and metabolites | Human Plasma | HPLC | Not Reported | Within-day: 2.7-6.5%Between-day: 0.9-20.2% | Not Reported | ~51% | [8] |
Experimental Protocols
Materials and Reagents
-
Loxapine reference standard
-
Loxapine-d3 (or other chosen internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized or HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation-exchange)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve loxapine and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of concentrations for calibration curves and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration of approximately 25 ng/mL in the same diluent.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline; optimization may be required based on the specific SPE cartridge and equipment used.
Workflow for Solid Phase Extraction
Caption: General workflow for solid phase extraction of loxapine from plasma.
Detailed Steps:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Vortexing: Vortex the samples for 10-15 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. A typical conditioning sequence for a C18 cartridge is to wash with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. This may involve washing with water followed by a weak organic solvent solution (e.g., 5% methanol in water).
-
Elution: Elute loxapine and the internal standard from the cartridge using a suitable elution solvent (e.g., acetonitrile with 0.1% formic acid).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm, 3 µm particle size)
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium formate in methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-3 min: 5% B
-
3-4 min: 5% to 60% B
-
4-8 min: 60% to 100% B
-
8-10 min: Hold at 100% B
-
Post-run equilibration
-
-
Injection Volume: 15 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions (Example):
-
Loxapine: Precursor ion (m/z) 328.1 -> Product ion (m/z) [optimization required]
-
Loxapine-d3: Precursor ion (m/z) 331.1 -> Product ion (m/z) [optimization required]
-
-
Collision Energy (CE), Declustering Potential (DP), etc.: These parameters must be optimized for the specific instrument being used by infusing a standard solution of loxapine and the internal standard.
Conclusion
The selection of a suitable internal standard is paramount for the development of a robust and reliable bioanalytical method for loxapine. A stable isotope-labeled internal standard, such as Loxapine-d3, is highly recommended due to its ability to closely mimic the behavior of loxapine throughout the analytical process, thereby providing the most accurate and precise results.[1][2][7][8] The protocols and data presented in this application note provide a comprehensive framework for researchers to establish a validated method for the quantification of loxapine in biological matrices, supporting a wide range of clinical and research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. GLC/MS assay for loxapine in human biofluids and tissues with deuterium labeled analog as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 7-Hydroxy Loxapine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-hydroxy loxapine, a primary active metabolite of the antipsychotic drug loxapine, in human plasma. The methodologies described herein are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, specificity, and reliability for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
Loxapine is an established antipsychotic medication primarily used in the treatment of schizophrenia.[1] Following administration, loxapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including 7-hydroxy loxapine.[2][3] This metabolite is pharmacologically active, binding to D2 receptors with high affinity, and thus its quantification in plasma is crucial for understanding the overall pharmacological profile of loxapine.[2]
This application note details a robust LC-MS/MS method for the simultaneous quantification of 7-hydroxy loxapine along with loxapine and other relevant metabolites in human plasma.
Metabolic Pathway of Loxapine
Loxapine is metabolized through several pathways, including hydroxylation, N-demethylation, and N-oxidation.[2][3] The formation of 7-hydroxy loxapine is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] Understanding this pathway is essential for interpreting drug-drug interactions and individual variability in patient response.
References
Application Notes and Protocols for the Analytical Determination of Loxapine and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is a dibenzoxazepine antipsychotic agent utilized in the management of schizophrenia. Monitoring its concentration and that of its primary metabolites in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology. Loxapine undergoes extensive metabolism, with key metabolites including amoxapine (N-desmethylloxapine), 8-hydroxyloxapine, 7-hydroxyloxapine, and loxapine-N-oxide. This document provides detailed protocols for the quantitative analysis of loxapine and its metabolites in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Loxapine Metabolism
Loxapine is metabolized in the body into several active and inactive compounds. The major metabolic pathways include N-demethylation to form amoxapine, aromatic hydroxylation to form 7-hydroxyloxapine and 8-hydroxyloxapine, and N-oxidation to form loxapine-N-oxide. These metabolites can be excreted in urine as conjugates.[1][2] Understanding these pathways is essential for developing comprehensive analytical methods.
Caption: Metabolic pathway of loxapine.
Analytical Methods: Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of loxapine and its metabolites. While some data is derived from plasma-based assays, it provides a valuable reference for expected performance in urine analysis.[3][4][5]
Table 1: LC-MS/MS Method Performance Data (Reference: Human Plasma) [3][4][5]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Extraction Recovery (%) |
| Loxapine | 0.0500 - 50.0 | 0.0500 | 86.4 - 109.3 | 0.0 - 13.8 | >80 |
| Amoxapine | 0.0500 - 50.0 | 0.0500 | 86.4 - 109.3 | 0.0 - 13.8 | >80 |
| 8-Hydroxyloxapine | 0.0500 - 50.0 | 0.0500 | 86.4 - 109.3 | 0.0 - 13.8 | >80 |
| 7-Hydroxyloxapine | 0.0500 - 50.0 | 0.0500 | 86.4 - 109.3 | 0.0 - 13.8 | >80 |
| Loxapine N-oxide | 0.0500 - 50.0 | 0.0500 | 86.4 - 109.3 | 0.0 - 13.8 | >80 |
Table 2: GC-MS Method Performance Data
| Analyte | Matrix | Linearity Range | LLOQ (ng/mL) | Precision (% RSD) |
| Loxapine | Human Biofluids | Not Specified | 2 | ~6 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Loxapine and Metabolites in Urine
This method is adapted from established principles for the analysis of antipsychotics in biological fluids and is considered the gold standard due to its high sensitivity and specificity.[6][7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Since metabolites are often excreted as glucuronide or sulfate conjugates, a hydrolysis step is necessary.[2][8]
Caption: LC-MS/MS sample preparation workflow.
-
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Loxapine-d3)
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 6.0)
-
Cation-exchange SPE cartridges
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
-
Procedure:
-
Pipette 1 mL of urine into a glass tube.
-
Add the internal standard solution.
-
Add 1 mL of β-glucuronidase solution and incubate at 37°C for 2-4 hours to hydrolyze conjugates.[8]
-
Adjust the sample pH to approximately 6.0 with phosphate buffer.
-
Condition a cation-exchange SPE cartridge by washing sequentially with methanol and then water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with an acidic buffer, followed by methanol to remove interferences.
-
Elute the analytes with a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in methanol.[7]
-
Gradient: A linear gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Specific precursor-to-product ion transitions should be optimized for loxapine and each metabolite. For example, for loxapine, a potential transition could be m/z 327 -> [optimized product ion].
-
Protocol 2: GC-MS Method for Loxapine and Metabolites in Urine
This method is suitable for laboratories equipped with GC-MS instrumentation and can provide reliable quantification, though it may require derivatization for polar metabolites.[1][8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
Caption: GC-MS sample preparation workflow.
-
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Loxapine-d3)
-
β-glucuronidase
-
Sodium hydroxide
-
Ethyl acetate
-
Derivatizing agents (e.g., Trifluoroacetic anhydride (TFAA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))
-
-
Procedure:
-
To 2 mL of urine, add the internal standard.
-
Perform enzymatic hydrolysis as described in the LC-MS/MS protocol.[8]
-
Make the sample alkaline by adding sodium hydroxide.
-
Add 5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness.
-
For metabolites with secondary amine or phenolic groups, derivatization is necessary.[8] Add TFAA to derivatize secondary amines, followed by a trimethylsilylation agent like BSTFA for phenolic groups.[8]
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Conditions
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute all analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for loxapine and its derivatized metabolites. For loxapine, the molecular ion at m/e 327 can be monitored.[9]
-
Conclusion
The described LC-MS/MS and GC-MS methods provide robust and reliable approaches for the quantification of loxapine and its major metabolites in urine. The choice of method will depend on the available instrumentation, required sensitivity, and the specific goals of the analysis. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results.
References
- 1. Determination of loxapine in human plasma and urine and identification of three urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLC analysis of loxapine, amoxapine, and their metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLC/MS assay for loxapine in human biofluids and tissues with deuterium labeled analog as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxy Loxapine-d8 in Clinical Trials
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of 7-Hydroxy Loxapine-d8 as an Internal Standard in Clinical Trials for the Quantification of Loxapine and its Metabolites.
Introduction
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent used in the treatment of schizophrenia.[1][2] Upon administration, loxapine undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation.[3][4] The resulting metabolites include the active metabolites 8-hydroxyloxapine and 7-hydroxyloxapine.[1][3] Notably, 7-hydroxyloxapine is a minor metabolite that binds to D2 receptors with high affinity.[1] Accurate quantification of loxapine and its metabolites in biological matrices is critical during clinical trials to evaluate the pharmacokinetic (PK) profile, assess bioequivalence, and establish pharmacokinetic-pharmacodynamic (PK/PD) relationships.
This compound is a deuterium-labeled analog of 7-hydroxy loxapine.[5][6] It serves as an ideal internal standard (IS) for bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[5][7] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative data.[7][8][9]
Loxapine Metabolism
Loxapine is metabolized by cytochrome P450 (CYP) enzymes, with CYP1A2 involved in the formation of 8-hydroxyloxapine, and CYP3A4 and CYP2D6 contributing to the formation of 7-hydroxyloxapine.[1] Further metabolism, including N-demethylation, leads to the formation of amoxapine, which is also pharmacologically active.[1][2] The metabolites are primarily excreted in the urine as glucuronide or sulfate conjugates.[4]
Application of this compound in Clinical Trials
In a clinical trial setting, blood samples are collected from participants at various time points after the administration of loxapine. The plasma from these samples is then analyzed to determine the concentrations of loxapine and its key metabolites. This compound is added to these plasma samples at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte (7-hydroxy loxapine), it behaves similarly during extraction, chromatography, and ionization.[7][9] This co-eluting, deuterated standard allows for the correction of any analyte loss during sample processing and compensates for matrix effects in the mass spectrometer, leading to highly reliable and reproducible results.[7][8]
Experimental Protocol: Quantification of Loxapine and Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of loxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine in human plasma using this compound as an internal standard.
4.1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Reference standards: Loxapine, 7-hydroxyloxapine, 8-hydroxyloxapine
-
Internal Standard: this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
4.2. Sample Preparation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample, standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound, e.g., 100 ng/mL in methanol) to all tubes except for the blank matrix samples.
-
Vortex: Vortex all tubes for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4.4. MRM Transitions
The following are example MRM transitions. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Loxapine | 328.1 | 229.1 |
| 7-Hydroxyloxapine | 344.1 | 245.1 |
| 8-Hydroxyloxapine | 344.1 | 245.1 |
| This compound (IS) | 352.2 | 253.2 |
4.5. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Concentration Determination: Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative data obtained from the bioanalytical method is typically summarized in tables for inclusion in clinical trial reports.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,100 | 0.025 |
| 1.0 | 2,480 | 49,800 | 0.050 |
| 5.0 | 12,600 | 50,500 | 0.250 |
| 10.0 | 25,200 | 50,300 | 0.501 |
| 50.0 | 125,800 | 50,150 | 2.508 |
| 100.0 | 251,000 | 49,900 | 5.030 |
Table 2: Example Pharmacokinetic Data from a Clinical Trial Subject
| Time Post-Dose (hours) | Loxapine Conc. (ng/mL) | 7-Hydroxyloxapine Conc. (ng/mL) | 8-Hydroxyloxapine Conc. (ng/mL) |
| 0.5 | 15.2 | 2.1 | 5.8 |
| 1.0 | 45.8 | 6.3 | 18.2 |
| 2.0 | 88.1 | 12.5 | 35.7 |
| 4.0 | 65.3 | 9.8 | 28.1 |
| 8.0 | 20.7 | 3.1 | 9.5 |
| 12.0 | 8.9 | 1.2 | 4.1 |
| 24.0 | 1.5 | < LLOQ | 0.8 |
| LLOQ: Lower Limit of Quantification |
Conclusion
This compound is an indispensable tool in the clinical development of loxapine. As a stable isotope-labeled internal standard, it ensures the bioanalytical data's reliability, which is fundamental for the accurate assessment of a drug's pharmacokinetic properties. The protocols and methodologies outlined here provide a robust framework for its application in a regulated clinical trial environment.
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxapine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Troubleshooting & Optimization
minimizing matrix effects in 7-Hydroxy loxapine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of 7-Hydroxy loxapine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 7-Hydroxy loxapine analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, 7-Hydroxy loxapine, by co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4][5][6] This can lead to inaccurate and imprecise quantification, affecting the reliability of your results.[4][5] Common interferences in biological matrices include phospholipids and proteins.[2][7]
Q2: I am observing significant ion suppression for 7-Hydroxy loxapine. What are the initial troubleshooting steps?
A2: When encountering ion suppression, a systematic approach is recommended. Start by evaluating your sample preparation method, as it is often the most effective way to reduce matrix effects.[2] Concurrently, you can assess the chromatographic conditions to ensure the analyte is not co-eluting with major interfering components.[1] Finally, consider sample dilution if the sensitivity of your assay allows.[1][8][9]
Q3: Which sample preparation technique is most effective for minimizing matrix effects for 7-Hydroxy loxapine?
A3: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, consequently, the extent of matrix effects. For 7-Hydroxy loxapine and its related compounds, Solid-Phase Extraction (SPE) , particularly cation-exchange and micro-elution SPE, has been shown to be highly effective, providing high extraction recovery and accuracy.[10][11][12][13] Other common techniques include Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). While simpler, PPT is often associated with higher matrix effects due to the presence of residual phospholipids.[2]
Below is a comparative summary of these techniques:
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with organic solvent. | Analyte partitioning between two immiscible liquid phases. | Analyte retention on a solid sorbent and elution with a solvent. |
| Selectivity | Low | Moderate | High |
| Matrix Effect Reduction | Low to Moderate | Moderate to High | High |
| Recovery | Variable | Good | High and Reproducible |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
Troubleshooting Guide
Issue: Poor peak shape and inconsistent results for 7-Hydroxy loxapine.
This issue is often a primary indicator of significant matrix effects. The following troubleshooting guide provides a stepwise approach to identify and mitigate the source of the problem.
The first step is to confirm that the observed issues are indeed due to matrix effects. This can be qualitatively assessed using a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of 7-Hydroxy loxapine at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma extract prepared with your current method).
-
Analysis: Monitor the signal of 7-Hydroxy loxapine. A drop in the signal intensity indicates ion suppression at the retention times where matrix components are eluting.[1]
If matrix effects are confirmed, optimizing the sample preparation method is the most critical step. Below are detailed protocols for three common techniques.
Protocol 1: Protein Precipitation (PPT)
-
Sample Aliquot: Take 100 µL of plasma sample.
-
Precipitating Agent: Add 300 µL of cold acetonitrile (or methanol).
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Take 100 µL of plasma sample.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample.
-
Extraction Solvent: Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the solvent and reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) - Cation Exchange
-
Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid in water).
-
Washing:
-
Wash with 1 mL of 0.1 M hydrochloric acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute 7-Hydroxy loxapine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in 100 µL of the mobile phase.
After implementing a new sample preparation protocol, it is crucial to quantify the reduction in matrix effects.
Quantitative Assessment of Matrix Effects
The matrix factor (MF) can be calculated to quantify the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
Calculation:
-
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
To perform this, analyze two sets of samples:
-
A standard solution of 7-Hydroxy loxapine in the mobile phase.
-
A blank matrix extract spiked with the same concentration of 7-Hydroxy loxapine post-extraction.
The following table presents typical results you might expect when comparing the different sample preparation techniques for 7-Hydroxy loxapine analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Relative Standard Deviation (RSD) of MF (%) |
| Protein Precipitation | 85 - 95% | 0.65 | < 15% |
| Liquid-Liquid Extraction | 70 - 85% | 0.85 | < 10% |
| Solid-Phase Extraction | > 90% | 0.98 | < 5% |
Interpretation:
-
PPT often results in significant ion suppression (MF = 0.65), indicating that 35% of the signal is lost due to matrix interference.
-
LLE provides a cleaner extract than PPT, with less ion suppression (MF = 0.85).
-
SPE is the most effective method, yielding a matrix factor close to 1, indicating minimal matrix effects.[10][11]
If matrix effects persist even after optimizing sample preparation, consider the following:
-
Chromatographic Separation: Modify the LC gradient or change the stationary phase to better separate 7-Hydroxy loxapine from interfering matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for 7-Hydroxy loxapine. A SIL-IS will co-elute and experience similar matrix effects as the analyte, thus providing more accurate correction during quantification.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[8][9] A 10-fold dilution can often significantly reduce ion suppression.[9]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon observed in LC-MS/MS where the ionization efficiency of a target analyte is decreased due to the presence of co-eluting components from the sample matrix.[1][2] This results in a reduced signal intensity for the analyte, which can adversely affect the sensitivity, accuracy, and precision of an assay.[2][3] It is a type of matrix effect, which encompasses any influence of sample components on the analyte's measurement.[1]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by endogenous and exogenous components within the sample matrix that compete with the analyte for ionization in the MS source.[2][4] Common sources include:
-
Phospholipids: Abundant in biological matrices like plasma and serum.[2][5]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.[2][6]
-
Mobile Phase Additives: Some additives, like trifluoroacetic acid (TFA), can cause ion suppression.[3]
-
Endogenous Metabolites: Other small molecules naturally present in the sample.[7]
-
Exogenous Compounds: Contaminants such as plasticizers from collection tubes.[8]
Q3: How can I identify if ion suppression is affecting my results?
A3: There are several experimental methods to determine if ion suppression is occurring:
-
Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the mass spectrometer after the LC column.[3][9][10] A blank matrix extract is then injected onto the column. A dip in the constant baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.[3][9]
-
Post-Extraction Spike Analysis: This method compares the analyte's signal in a clean solvent to its signal when spiked into an extracted blank matrix.[1][7] A significantly lower signal in the matrix indicates ion suppression.
Q4: My analyte signal is low and inconsistent. Could this be ion suppression?
A4: Yes, a low and inconsistent signal for your analyte, especially in complex matrices like plasma, is a primary indicator of ion suppression.[7][11] Co-eluting endogenous components can interfere with the analyte's ionization, leading to suppressed and variable signals, which negatively impacts the accuracy and precision of the assay.[7][8]
Q5: I am observing inconsistent and irreproducible results for my quality control (QC) samples. What could be the cause?
A5: Sample-to-sample variability in the composition of the matrix can lead to differing degrees of ion suppression, resulting in inconsistent and irreproducible QC results.[2][12]
Troubleshooting Guides
Problem: Reduced analyte sensitivity and poor peak area precision.
Possible Cause: Co-eluting matrix components are suppressing the ionization of the target analyte.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][13]
-
Solid-Phase Extraction (SPE): Highly effective at removing a wide range of interferences.[1][14]
-
Liquid-Liquid Extraction (LLE): Good for removing non-polar interferences.[1][13]
-
Protein Precipitation (PPT): A quick method, but may not be sufficient to remove all interferences, especially phospholipids.[5][8]
-
-
Optimize Chromatographic Separation: Modifying the LC method can separate the analyte from interfering components.[1]
-
Change Mobile Phase Composition: Adjusting the organic solvent or additives can alter selectivity.[3] Be cautious, as some additives can cause suppression themselves.[3]
-
Modify Gradient: A shallower gradient can improve the resolution between the analyte and matrix components.
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) can provide the necessary selectivity.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[1][2] Because it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2]
-
Dilute the Sample: This simple approach reduces the concentration of both the analyte and the interfering matrix components.[2][8] This is only a viable option if the analyte concentration is high enough to be detected after dilution.[8]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[1][2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Removal of Matrix Effects.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Reduction in Matrix Effects (%) | General Recommendations |
| Protein Precipitation (PPT) | 90 - 100% | 0 - 30% | Quick and easy, but often insufficient for removing phospholipids.[5][8] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 20 - 50% | Good for removing non-polar interferences but can be labor-intensive.[2] |
| Solid-Phase Extraction (SPE) | 80 - 95% | < 20% | Highly effective and versatile, but requires method development.[2] |
Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify chromatographic regions where ion suppression occurs.[9]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
Analyte standard solution (at a concentration that provides a stable and moderate signal)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).[2]
-
Begin infusing the analyte solution into the MS and acquire data in MRM (Multiple Reaction Monitoring) mode for your analyte. You should observe a stable, elevated baseline signal.[3]
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.[9]
-
-
Data Analysis:
Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantification of the extent of ion suppression or enhancement.[7]
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte into a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Prepare a blank matrix extract using your sample preparation method. Spike the analyte into the final, clean extract.[3]
-
Set C (Pre-extraction Spike): Spike the analyte into the blank matrix before the extraction process. This set is used to determine recovery.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression.
-
A value greater than 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. providiongroup.com [providiongroup.com]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 7-Hydroxy loxapine-d8
Welcome to the technical support center for the analysis of 7-Hydroxy loxapine-d8 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of loxapine and its metabolites, including 7-Hydroxy loxapine.[1] This is due to the presence of basic nitrogen atoms in the molecule that are readily protonated.
Q2: What are the expected precursor ions for 7-Hydroxy loxapine and this compound?
A2: In positive ion mode ESI, the analytes will typically be observed as protonated molecules, [M+H]⁺.
-
7-Hydroxy loxapine: The monoisotopic mass is approximately 343.11 g/mol , so the expected precursor ion is m/z 344.1.
-
This compound: The monoisotopic mass is approximately 351.16 g/mol , so the expected precursor ion is m/z 352.2.
Q3: How do I select the product ions for Multiple Reaction Monitoring (MRM)?
A3: Product ion selection is a critical step in developing a sensitive and specific MRM method. It involves fragmentation of the precursor ion in the collision cell of the mass spectrometer. For loxapine, a common fragmentation involves the cleavage of the piperazine ring. A similar fragmentation pattern is expected for 7-Hydroxy loxapine. It is recommended to perform a product ion scan on the precursor ion of 7-Hydroxy loxapine to identify the most intense and stable fragment ions.
Q4: I am observing a shift in retention time between 7-Hydroxy loxapine and this compound. Is this normal?
A4: Yes, a small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography, particularly with a higher number of deuterium atoms. This is due to the slightly different physicochemical properties of the deuterated compound. It is crucial to ensure that the chromatographic peak shapes are good and that the integration windows are set correctly for both the analyte and the internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal MRM Transitions | Infuse a standard solution of 7-Hydroxy loxapine and perform a product ion scan to identify the most abundant and stable fragment ions. Optimize the collision energy for each transition to maximize the signal. |
| Inefficient Ionization | Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to ensure efficient desolvation and ionization. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte. To mitigate this, improve the sample preparation method (e.g., using solid-phase extraction), or adjust the chromatography to separate the analyte from interfering matrix components. |
| Poor Fragmentation | Increase the collision energy in increments to induce sufficient fragmentation. Ensure the collision cell pressure is at the manufacturer's recommended level. |
Issue 2: Inaccurate or Irreproducible Quantification
| Possible Cause | Troubleshooting Steps |
| Internal Standard Issues | Verify the concentration and purity of the this compound internal standard solution. Ensure that the internal standard is added consistently to all samples and standards. Check for potential degradation of the internal standard. |
| Chromatographic Problems | Asymmetrical peak shapes or shifting retention times can lead to inconsistent integration. Inspect the column for degradation, ensure the mobile phase is correctly prepared, and check for leaks in the LC system. |
| Non-linearity of Calibration Curve | Extend the calibration range or use a weighted regression model if the response is not linear over the desired concentration range. Ensure standards are accurately prepared. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity solvents and additives for mobile phase preparation. Filter the mobile phases before use. |
| Dirty Mass Spectrometer Source | Clean the ESI source components (e.g., capillary, skimmer) according to the manufacturer's instructions. |
| Interfering Species in the Sample | Improve the sample cleanup procedure to remove interfering compounds. A more selective MRM transition may also help to reduce the contribution of background noise. |
Experimental Protocols
Optimized Mass Spectrometry Parameters (Starting Point)
The following table summarizes the recommended starting parameters for the MRM analysis of 7-Hydroxy loxapine and its deuterated internal standard. These parameters should be optimized on your specific instrument for best performance.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 7-Hydroxy loxapine | 344.1 | To be determined | 30 - 50 | 20 - 40 |
| This compound | 352.2 | To be determined | 30 - 50 | 20 - 40 |
| Loxapine (Reference) | 328.2 | 193.1 | 70 | 44 |
| Loxapine-d8 (Reference) | 336.2 | 193.1 | 70 | 44 |
Note: The product ions for 7-Hydroxy loxapine and its d8 analogue need to be determined empirically by performing a product ion scan. A common fragment from loxapine is m/z 193.1, which may also be a viable fragment for 7-Hydroxy loxapine.
Recommended LC-MS/MS Method
A validated method for the simultaneous quantification of loxapine and its metabolites has been reported and can be adapted for this compound.[1]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical troubleshooting guide for addressing low signal intensity.
References
Technical Support Center: Isotopic Cross-Contribution in Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic cross-contribution when using deuterated internal standards in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution (or "cross-talk") in the context of deuterated internal standards?
Isotopic cross-contribution, or cross-talk, occurs when the signal from the unlabeled analyte interferes with the signal of its deuterated internal standard (IS), or vice-versa.[1][2] This can happen in two primary ways:
-
Analyte to Internal Standard: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the analyte can result in a small portion of the analyte molecules having a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated internal standard.[3][4] This becomes more significant at high analyte concentrations.[1]
-
Internal Standard to Analyte: The deuterated internal standard may contain a small percentage of the unlabeled analyte as an impurity (d0 impurity).[5] This impurity contributes to the analyte's signal, which can be particularly problematic at the lower limit of quantification (LLOQ).[5]
Q2: What are the consequences of unaddressed isotopic cross-contribution?
Uncorrected isotopic cross-contribution can significantly compromise the accuracy and reliability of quantitative data.[5] Key consequences include:
-
Non-linear calibration curves: The interference can cause a non-linear relationship between the analyte concentration and the response ratio, particularly at the high and low ends of the calibration range.[1][2][5]
-
Inaccurate quantification: Overestimation or underestimation of the analyte concentration can occur. For instance, the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.[5]
-
Biased results: This is especially pronounced at the upper and lower limits of quantification (ULOQ and LLOQ).[6]
Q3: What is the recommended mass difference between the analyte and the deuterated internal standard to minimize cross-talk?
A mass difference of at least 3 atomic mass units (amu) is generally recommended.[1] This means using an internal standard with at least three deuterium atoms (d3). This helps to minimize the contribution from the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.[1] For compounds containing elements with significant natural isotopes like chlorine or bromine, an even greater mass difference may be necessary.[7][8]
Q4: How can I assess the isotopic purity of my deuterated standard?
The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]
-
HR-MS: This technique can resolve and quantify the different isotopologues (molecules with different numbers of deuterium atoms), allowing for the calculation of the percentage of the desired deuterated species.[5][12]
-
NMR: Quantitative ¹H-NMR can be used to measure the amount of residual non-deuterated analyte.[13]
Q5: When should I consider using a ¹³C- or ¹⁵N-labeled internal standard instead of a deuterated one?
While deuterated standards are common due to lower synthesis costs, ¹³C- or ¹⁵N-labeled standards are often preferred to minimize isotopic overlap.[1][14] The natural abundance of ¹³C and ¹⁵N is much lower than that of deuterium, reducing the likelihood of cross-talk from the analyte.[1] They are particularly advantageous when dealing with analytes that are prone to hydrogen-deuterium exchange.[14]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the use of deuterated internal standards.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Non-linear calibration curve, especially at high concentrations. | Isotopic contribution from the analyte to the internal standard ("cross-talk"). [1] | 1. Assess Analyte Contribution: Prepare a high concentration sample of the unlabeled analyte without the internal standard. Analyze it and monitor the mass channel of the internal standard. A significant signal indicates cross-talk.[1][6]2. Increase Internal Standard Concentration: A higher concentration of the internal standard can help to minimize the relative impact of the analyte's contribution.[7][8]3. Use a Higher Mass-Labeled Standard: Switch to an internal standard with a higher degree of deuteration (e.g., d5 or greater) or a ¹³C-labeled standard to increase the mass difference.[1]4. Mathematical Correction: Utilize mass spectrometry software that allows for mathematical correction of isotopic contributions.[2][15] |
| Positive bias in blank or zero samples. | Presence of unlabeled analyte (d0 impurity) in the deuterated internal standard. [5][6] | 1. Analyze the Internal Standard Solution: Inject a solution of the internal standard alone to check for the presence of the unlabeled analyte.[10]2. Verify Purity: Review the Certificate of Analysis (CoA) for the internal standard's isotopic and chemical purity. Recommended purity levels are generally >99% for chemical purity and ≥98% for isotopic enrichment.[5][16]3. Use a Higher Purity Standard: If significant impurity is detected, obtain a new batch of the internal standard with higher isotopic purity.[3] |
| Inaccurate or biased quantification results across the range. | In-source fragmentation or hydrogen-deuterium (H/D) exchange. [3][14] | 1. Optimize Ion Source Parameters: Adjust source temperature and voltages to minimize in-source fragmentation. Consider a gentler ionization method if available.[3]2. Assess H/D Exchange: Incubate the deuterated standard in the sample matrix under your experimental conditions and monitor for the appearance of the unlabeled analyte over time.[10]3. Use a Stably Labeled Standard: Select an internal standard where the deuterium atoms are placed on a stable part of the molecule, less prone to exchange.[3][14] |
| Retention time shift between analyte and deuterated standard. | Chromatographic isotope effect. [1] | 1. Confirm Consistency: A small, consistent shift is a known phenomenon and may not affect quantification if peak integration is accurate.[1]2. Optimize Chromatography: Adjust the mobile phase gradient or column temperature to try and achieve better co-elution, which is ideal for correcting matrix effects.[3][10] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution from Analyte to Internal Standard
Objective: To quantify the percentage of signal contribution from a high-concentration analyte sample to the internal standard's mass channel.
Materials:
-
Unlabeled analyte standard
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Methodology:
-
Prepare a High-Concentration Analyte Sample: Prepare a sample of the unlabeled analyte in the blank matrix at the upper limit of quantification (ULOQ) concentration. Do not add the internal standard.
-
Prepare an Internal Standard Sample: Prepare a sample containing only the internal standard in the blank matrix at the concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte sample and acquire data, monitoring the multiple reaction monitoring (MRM) transition for the internal standard.
-
Inject the internal standard sample and acquire data, monitoring the MRM transition for the internal standard.
-
-
Data Analysis:
-
Measure the peak area of the signal observed in the internal standard channel from the high-concentration analyte sample (AreaAnalyte_in_IS_channel).
-
Measure the peak area of the internal standard from the sample containing only the internal standard (AreaIS).
-
Calculate the percent contribution using the following formula:
% Contribution = (Area_Analyte_in_IS_channel / Area_IS) * 100
-
Interpretation: A contribution of greater than 5% may indicate significant cross-talk that could affect the accuracy of your results at the ULOQ.[6]
Data Presentation
Table 1: Impact of Internal Standard Concentration and Isotope Selection on Assay Bias
The following table summarizes data adapted from a study on mitigating cross-signal contribution for Flucloxacillin (FLX), demonstrating how adjusting the internal standard (SIL-IS) concentration and selecting a different isotope for monitoring can reduce assay bias.[7][8]
| Analyte | SIL-IS Monitored (m/z) | SIL-IS Concentration (mg/L) | Observed Bias (%) |
| FLX | 458 → 160 | 0.7 | up to 36.9 |
| FLX | 458 → 160 | 14 | 5.8 |
| FLX | 460 → 160 | 0.7 | 13.9 |
Data adapted from Radovanovic et al., J Mass Spectrom Adv Clin Lab, 2022.[7][8]
Visualizations
Caption: Troubleshooting workflow for isotopic cross-contribution.
Caption: Factors leading to isotopic cross-contribution and its consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. egusphere.copernicus.org [egusphere.copernicus.org]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Improving Chromatographic Resolution of Loxapine Isomers
Welcome to the technical support center for the chromatographic analysis of loxapine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of loxapine from its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of loxapine encountered during analysis?
A1: During the analysis of loxapine, you are likely to encounter several related compounds, which can be considered structural isomers or metabolites. These include 7-hydroxyloxapine, 8-hydroxyloxapine, and the N-desmethyl metabolite, amoxapine.[1] While loxapine possesses a C=N bond, suggesting the potential for E/Z (geometric) isomers, and a potential chiral center, specific E/Z and enantiomeric forms are not commonly discussed in standard analytical methods.
Q2: What is a typical starting point for HPLC method development for loxapine and its related compounds?
A2: A good starting point for method development is a reversed-phase HPLC method. Many published methods utilize a C8 or C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[1] The USP monograph for loxapine capsules specifies a C18 (L1) or a cyano (L10) column with UV detection at 254 nm. A mobile phase of acetonitrile and a buffered aqueous solution with an ion-pairing agent can also be effective.
Q3: My loxapine peak is tailing. What are the common causes and solutions?
A3: Peak tailing for a basic compound like loxapine is often due to interactions with acidic silanol groups on the silica-based stationary phase. Here are some common causes and solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately adjusted. For a basic compound like loxapine, a lower pH (e.g., pH 3) can protonate the analyte and reduce interaction with silanols. Conversely, a higher pH can suppress the ionization of silanols.
-
Buffer Concentration: Inadequate buffer capacity can lead to inconsistent ionization and peak tailing. Ensure your buffer concentration is sufficient (typically 10-25 mM).
-
Amine Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q4: I am having trouble separating 7-hydroxyloxapine and 8-hydroxyloxapine. What can I do?
A4: The separation of positional isomers like 7- and 8-hydroxyloxapine can be challenging due to their similar physicochemical properties. To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.
-
Adjust pH: Fine-tuning the pH of the mobile phase can influence the ionization state of the hydroxylated metabolites differently, potentially improving separation.
-
Change Stationary Phase: If a C18 column is not providing sufficient resolution, consider a different stationary phase, such as a phenyl or a cyano column, which offer different selectivities.
-
Gradient Elution: Employing a shallow gradient can help to better resolve closely eluting peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of loxapine and its isomers.
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution Between Loxapine and Metabolites | Mobile phase composition is not optimal. | Adjust the organic modifier-to-aqueous ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile). |
| Inappropriate stationary phase. | Switch to a column with a different selectivity (e.g., from C18 to a Phenyl or Cyano phase). | |
| Flow rate is too high. | Decrease the flow rate to increase the interaction time with the stationary phase. | |
| Peak Fronting | Sample overload. | Reduce the concentration of the injected sample. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column collapse due to harsh pH or high temperature. | Ensure the operating conditions are within the column's recommended limits. | |
| Split Peaks | Partially blocked column frit. | Back-flush the column. If the problem persists, replace the frit or the column. |
| Sample solvent incompatibility. | Ensure the sample solvent is miscible with the mobile phase and is of a similar or weaker strength. | |
| Injector issue. | Check the injector for leaks or a partially plugged needle. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents and degas the mobile phase. Flush the detector cell. |
| Leaks in the system. | Check all fittings for leaks. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following tables summarize typical chromatographic conditions used for the separation of loxapine and its related compounds.
Table 1: HPLC Methods for Loxapine and its Metabolites
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine | C8 (150 x 4.6 mm, 5 µm) | Acetonitrile/Water (0.05% TFA) | 1.0 | LC-MS/MS | [1] |
| Loxapine Succinate | C8 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water (0.3% TEA), pH 3.0 (40:60) | 1.0 | Not Specified | [1] |
| Loxapine and Metabolites | Cyano (25 cm, 5 µm) | Acetonitrile/Acetic Acid 0.5 N (30:70) with 0.05% hexylamine | Not Specified | UV (310 nm) | Not Specified |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Loxapine and its Metabolites in Human Plasma [1]
This method is suitable for the simultaneous quantification of loxapine, amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine.
-
Sample Preparation: Micro-elution solid-phase extraction (SPE) of 100 µL plasma samples.
-
Chromatographic System:
-
Column: C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
-
Detection:
-
Technique: Tandem Mass Spectrometry (MS/MS) with a turbo-ionspray interface in positive ionization mode.
-
Mode: Selected Reaction Monitoring (SRM).
-
Protocol 2: HPLC Method for Loxapine Succinate [1]
This method is suitable for the analysis of loxapine succinate in pharmaceutical dosage forms.
-
Chromatographic System:
-
Column: C8 (250 x 4.6 mm, 5 µm)
-
Column Temperature: 25°C
-
Mobile Phase: Acetonitrile and water (containing 0.3% Triethylamine), adjusted to pH 3.0, in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Visualizations
Diagram 1: General HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common HPLC issues.
Diagram 2: Loxapine's Primary Receptor Interactions
Caption: Loxapine's antagonistic action on D2 and 5-HT2A receptors.
Diagram 3: Logical Approach to Method Selection for Loxapine Isomer Separation
Caption: A decision tree for selecting a chromatographic approach.
References
Technical Support Center: Managing Poor Recovery of 7-Hydroxy Loxapine During Extraction
Welcome to the technical support center for optimizing the extraction of 7-Hydroxy loxapine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low recovery of this critical metabolite during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of 7-Hydroxy loxapine during solid-phase extraction (SPE)?
A1: Poor recovery of 7-Hydroxy loxapine during SPE can stem from several factors. The most common issues include:
-
Incorrect Sorbent Selection: Using a sorbent that does not have the appropriate retention mechanism for 7-Hydroxy loxapine. As a basic compound, a cation-exchange sorbent is often most effective.
-
Inappropriate pH: The pH of the sample and wash solutions is critical for ensuring 7-Hydroxy loxapine is in its charged state for retention on a cation-exchange column.
-
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak to fully recover it from the sorbent.
-
Analyte Degradation: 7-Hydroxy loxapine, as a phenolic amine, may be susceptible to oxidation or photodegradation during the extraction process.
Q2: I'm observing low recovery with liquid-liquid extraction (LLE). What should I investigate?
A2: For LLE, poor recovery of 7-Hydroxy loxapine is often linked to:
-
Incorrect pH of the Aqueous Phase: To ensure 7-Hydroxy loxapine partitions into the organic solvent, the pH of the aqueous phase should be adjusted to be at least two units above its pKa to neutralize the amine group.
-
Inappropriate Organic Solvent: The choice of an organic solvent with unsuitable polarity will lead to poor partitioning.
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and prevent efficient separation.
-
Insufficient Mixing or Volume of Organic Solvent: Inadequate mixing will not allow for efficient partitioning, and an insufficient volume of the organic phase may not be enough to extract the majority of the analyte.
Q3: What is the pKa of 7-Hydroxy loxapine, and why is it important for extraction?
-
For Cation-Exchange SPE: The sample should be acidified to a pH at least 2 units below the pKa (e.g., pH ≤ 5.5) to ensure the amine group on 7-Hydroxy loxapine is protonated (positively charged) and can bind to the negatively charged sorbent.
-
For LLE: The aqueous phase should be basified to a pH at least 2 units above the pKa (e.g., pH ≥ 9.5) to deprotonate the amine group, making the molecule more neutral and facilitating its transfer into the organic phase.
Q4: Is SPE or LLE better for 7-Hydroxy loxapine extraction?
A4: Published literature suggests that solid-phase extraction, particularly using cation-exchange mechanisms, can achieve high and consistent recoveries of loxapine and its metabolites, often exceeding 80%[2]. Some studies indicate that SPE may be a better method than LLE for the concurrent extraction of loxapine and its metabolites[3]. However, the optimal method can depend on the specific matrix, available resources, and the desired level of sample cleanup.
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Use the following decision tree to diagnose and resolve low recovery issues with SPE.
Poor Recovery in Liquid-Liquid Extraction (LLE)
Follow these steps to improve your LLE recovery.
Data on Extraction Recovery
While extensive comparative data is limited, the following table summarizes reported recovery data for loxapine and its metabolites under different extraction conditions.
| Analyte(s) | Extraction Method | Matrix | Reported Recovery | Reference |
| Loxapine, 7-OH-loxapine, 8-OH-loxapine, Amoxapine, Loxapine N-oxide | Micro-elution SPE | Human Plasma | >80% | [2] |
| Loxapine and metabolites | Cation-exchange SPE | Human Plasma | 60-84% | [3] |
| Loxapine and metabolites | Liquid-Liquid Extraction | Human Plasma | 41-59% | [3] |
| Loxapine and metabolites | Liquid-Liquid Extraction | Human Plasma | 45-85% | [3] |
Experimental Protocols
Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE) of 7-Hydroxy Loxapine from Plasma
This protocol is a general guideline based on methods for basic drugs and can be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Acidify the sample by adding 1 mL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to precipitate proteins.
-
Use the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a strong cation-exchange (SCX) SPE cartridge (e.g., 30 mg/1 mL).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer at pH 6.0.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/minute).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0) to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the 7-Hydroxy loxapine with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 7-Hydroxy Loxapine from Plasma
This is a general protocol that may require optimization.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
-
pH Adjustment:
-
Add 100 µL of 1 M sodium hydroxide to adjust the sample pH to approximately 10.
-
Vortex briefly.
-
-
Extraction:
-
Add 5 mL of an organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).
-
Mix by gentle inversion for 10 minutes to avoid emulsion formation.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Signaling Pathways of Loxapine's Targets
Loxapine and its active metabolite, 7-Hydroxy loxapine, exert their antipsychotic effects primarily through antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
References
impact of mobile phase composition on 7-Hydroxy loxapine ionization
Technical Support Center: 7-Hydroxy Loxapine Analysis
Welcome to the technical support center for the analysis of 7-Hydroxy loxapine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization of 7-Hydroxy loxapine during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for ionizing 7-Hydroxy loxapine in positive electrospray ionization (ESI) mode?
A: For optimal ionization of 7-Hydroxy loxapine in positive ESI mode, an acidic mobile phase is recommended. 7-Hydroxy loxapine, a metabolite of loxapine, is a basic compound with a predicted basic pKa similar to its parent compound (loxapine pKa ≈ 7.5). To ensure efficient protonation and the formation of the [M+H]⁺ ion, the mobile phase pH should be at least 2 pH units below the analyte's pKa. Therefore, a pH in the range of 2.5 to 4.0 is ideal. Operating in this range maximizes the concentration of the ionized form of the analyte in solution, leading to a stronger signal in the mass spectrometer.[1][2]
Q2: Which mobile phase additives are best for the LC-MS analysis of 7-Hydroxy loxapine?
A: The best additives are volatile and enhance ionization without causing significant signal suppression.
-
Recommended: Formic acid (0.1%) or ammonium formate (~10 mM) are highly recommended.[3][4] Formic acid effectively lowers the pH to promote protonation. Ammonium formate provides a buffering capacity to stabilize pH and retention times, and the ammonium ions can also facilitate the formation of adducts if protonation is weak.[5]
-
Use with Caution: Acetic acid can be used but is a weaker acid than formic acid, resulting in a slightly higher pH.
-
Not Recommended for MS: Trifluoroacetic acid (TFA) should be avoided as it is a strong ion-pairing agent that can cause significant ion suppression in the ESI source, drastically reducing sensitivity.[6][7][8] Similarly, non-volatile buffers like phosphate buffers are incompatible with mass spectrometry as they will contaminate the system.
Q3: I am observing a very low signal for 7-Hydroxy loxapine. What are the common causes related to the mobile phase?
A: Low signal intensity is a common issue and can often be traced back to the mobile phase composition.
-
Suboptimal pH: If the mobile phase pH is too high (e.g., > 5.0), 7-Hydroxy loxapine will be in its neutral form and will not ionize efficiently in positive mode ESI. Ensure your mobile phase is sufficiently acidic.
-
Ion Suppression: This is a major cause of low sensitivity.[6][9][10] It can be caused by non-volatile salts (e.g., phosphate buffers), certain additives (TFA is a primary culprit), or co-eluting matrix components from the sample.[7][8] Ensure you are using MS-friendly, volatile mobile phase modifiers.
-
Inadequate Organic Solvent Content: While not a direct ionization issue, if the analyte elutes too early (low organic content), it may co-elute with other matrix components, leading to ion suppression. Conversely, very high organic content can sometimes affect ESI stability.
Q4: How does the choice of organic solvent (acetonitrile vs. methanol) impact the analysis?
A: Both acetonitrile (ACN) and methanol (MeOH) are common organic solvents for reversed-phase chromatography.
-
Elution Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase, meaning it generally leads to shorter retention times.
-
Viscosity & Pressure: Acetonitrile creates lower backpressure than methanol, which can be advantageous for high-flow rate methods or with small particle columns.
-
Ionization Efficiency: The effect on ESI efficiency is compound-dependent. For some analytes, methanol's protic nature can improve signal intensity, while for others, the higher efficiency of desolvation with acetonitrile is beneficial. It is often determined empirically, but both are generally suitable for the analysis of 7-Hydroxy loxapine.
Q5: My chromatographic peak for 7-Hydroxy loxapine is tailing or splitting. How can I fix this with the mobile phase?
A: Poor peak shape for basic compounds like 7-Hydroxy loxapine is often due to secondary interactions with the stationary phase or operating near the analyte's pKa.[11][12]
-
Adjust Mobile Phase pH: Ensure the pH is low enough (e.g., < 4.0) to fully protonate the analyte and suppress the ionization of residual silanol groups on the silica-based column packing, which are a common cause of peak tailing for basic compounds.[1][11]
-
Check Buffer Concentration: If using a buffer like ammonium formate, ensure the concentration is sufficient (typically 5-20 mM) to control the pH effectively across the solvent gradient.
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion caused by solvent incompatibility.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal Mobile Phase pH: The pH is too high (>5) for efficient protonation of the basic analyte. | Lower the aqueous mobile phase pH to a range of 2.5 - 4.0 using an additive like 0.1% formic acid.[1] |
| Ion Suppression from Additives: Use of trifluoroacetic acid (TFA) or non-volatile salts (e.g., phosphates).[6][7] | Replace TFA with 0.1% formic acid or 10 mM ammonium formate.[8] Ensure all mobile phase components are volatile. | |
| Matrix Effects: Co-elution of 7-Hydroxy loxapine with interfering compounds from the sample matrix.[10] | Adjust the gradient profile to better separate the analyte from the matrix background. Improve sample preparation if possible. | |
| Peak Tailing | Secondary Silanol Interactions: The protonated basic analyte interacts with negatively charged residual silanols on the column packing material.[11] | Lower the mobile phase pH to < 4.0 to suppress silanol ionization. Ensure a modern, high-purity, end-capped column is being used. |
| Mobile Phase pH near Analyte pKa: A mix of ionized and neutral forms of the analyte exists, leading to poor peak shape.[1] | Adjust the pH to be at least 2 units below the pKa of 7-Hydroxy loxapine. | |
| Peak Splitting / Shoulders | Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN). | Re-dissolve the sample in a solvent that matches the initial mobile phase composition as closely as possible.[13] |
| Column Contamination or Void: A blockage on the column frit or a void in the packing bed can distort the flow path.[12][13] | Backflush the column. If the problem persists, the column may need to be replaced. | |
| Unstable Retention Time | Inconsistent Mobile Phase Preparation: Small variations in pH or organic solvent ratio between runs. | Prepare mobile phase in large, single batches. Use a pH meter for accurate buffer preparation. Pre-mix aqueous and organic phases if running isocratically. |
| Insufficient Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection. | Increase the column equilibration time between runs, ensuring at least 10 column volumes of the initial mobile phase pass through. |
Data Summary: Impact of Mobile Phase Additives
The selection of a mobile phase additive is critical for controlling the ionization of 7-Hydroxy loxapine. The following table summarizes the effects of common additives in positive ESI-MS.
| Mobile Phase Additive | Typical Concentration | Effect on pH | Impact on 7-Hydroxy Loxapine Ionization (Positive ESI) | Remarks |
| Formic Acid | 0.1% - 0.2% | Lowers pH (2.5-3.5) | Excellent: Strongly promotes protonation ([M+H]⁺) and is highly MS-compatible.[3] | Highly Recommended. Provides the best sensitivity for basic compounds. |
| Ammonium Formate | 5 - 20 mM | Buffers pH (3.0-5.0) | Very Good: Buffers pH to stabilize retention and provides ammonium ions that can aid ionization.[4] | Excellent for improving peak shape and analytical robustness. |
| Acetic Acid | 0.1% - 0.2% | Lowers pH (3.5-4.5) | Good: Promotes protonation, but is a weaker acid than formic acid. | A viable alternative if formic acid is unavailable. |
| Ammonium Acetate | 5 - 20 mM | Buffers pH (4.0-6.0) | Moderate: Buffers effectively, but the higher pH may lead to slightly lower ionization efficiency compared to formate-based systems.[14] | Useful if a higher pH is required for chromatographic separation. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Lowers pH significantly | Poor: Causes significant signal suppression in the ESI source due to strong ion-pairing.[6][7][8] | Not Recommended for MS. Avoid unless absolutely necessary for chromatography. |
Experimental Protocol Example
This section provides a typical starting point for an LC-MS/MS method for the analysis of 7-Hydroxy loxapine. Optimization will be required based on the specific instrumentation and sample matrix.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for 7-Hydroxy loxapine [M+H]⁺.
-
Product Ion (Q3): A specific fragment ion (determined by infusion and optimization).
-
Key Parameters: Capillary Voltage, Gas Temperature, and Nebulizer Pressure should be optimized for the specific instrument to maximize signal.
Visualizations
Caption: A logical workflow for developing an LC-MS method for 7-Hydroxy loxapine.
Caption: Relationship between mobile phase parameters and analytical outcomes.
References
- 1. agilent.com [agilent.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling conditions for 7-Hydroxy loxapine-d8
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of 7-Hydroxy loxapine-d8.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: As a solid, this compound should be stored at -20°C for long-term stability. For short-term storage, some suppliers suggest room temperature is acceptable.[1][2] However, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations, as they may vary. Once reconstituted in a solvent, it is recommended to store the solution at -20°C. Aqueous solutions are not recommended for storage for more than one day.[2]
Q2: How should I handle this compound to ensure its stability?
A: To maintain the integrity of the compound, it is important to handle it in a controlled environment. Minimize exposure to atmospheric moisture. For weighing and reconstitution, it is advisable to allow the product to equilibrate to room temperature in a desiccator before opening the vial.
Q3: What solvents can I use to dissolve this compound?
A: this compound is expected to have similar solubility to its parent compound, loxapine. Loxapine succinate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] It is sparingly soluble in aqueous buffers.[2] For creating aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then perform a serial dilution with the aqueous buffer of choice.[2]
Q4: What is the primary application of this compound?
A: this compound is a deuterium-labeled version of 7-Hydroxy loxapine.[1] Its primary use is as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of loxapine and its metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | The compound is not readily soluble in the chosen solvent. | - Try a different solvent. For aqueous solutions, first dissolve in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.[2]- Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. |
| Inconsistent Analytical Results | - Improper storage leading to degradation.- Contamination of the sample or standard.- Issues with the analytical method. | - Ensure the compound is stored at the recommended temperature and protected from moisture.- Use high-purity solvents and clean laboratory ware.- Review and optimize your LC-MS/MS method. Challenges such as poor chromatography and the separation of structural isomers have been reported for loxapine and its metabolites.[4] |
| Peak Tailing or Broadening in Chromatography | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the pH of the mobile phase. Loxapine and its metabolites are basic compounds.- Consider using a mobile phase with additives like triethylamine or formic acid to improve peak shape.[5]- Inject a lower concentration of the analyte. |
| Unexpected Degradation | Exposure to light, elevated temperatures, or reactive chemicals. | - Store the compound and its solutions protected from light.- Avoid repeated freeze-thaw cycles.- Prepare fresh solutions for each experiment whenever possible. |
Experimental Protocols
Preparation of a Stock Solution
A common procedure for preparing a stock solution for use in LC-MS/MS analysis is as follows:
-
Allow the vial of this compound to warm to room temperature in a desiccator.
-
Weigh the required amount of the compound in a clean, calibrated microbalance.
-
Dissolve the compound in a high-purity organic solvent such as DMSO, DMF, or methanol to a known concentration (e.g., 1 mg/mL).
-
Vortex the solution to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect it from light.
Sample Preparation for LC-MS/MS Analysis
The following is a general workflow for the extraction of loxapine and its metabolites from plasma for LC-MS/MS analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for 7-Hydroxyloxapine Assays
The accurate quantification of 7-hydroxyloxapine, an active metabolite of the antipsychotic drug loxapine, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.[1][2] Robust bioanalytical method validation is essential to ensure the reliability and integrity of the data generated.[2] This guide provides a comprehensive comparison of key performance parameters and detailed experimental protocols for the validation of a 7-hydroxyloxapine assay, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique.[1][3]
The validation process adheres to the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide a framework for establishing that a bioanalytical method is suitable for its intended purpose.[4][5][6]
Alternative Analytical Techniques
While LC-MS/MS is the predominant method for bioanalytical studies due to its high sensitivity and selectivity, other techniques have been used for the analysis of related compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a less common alternative, generally offering lower sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed but may require derivatization of the analyte to improve volatility and thermal stability.[7] For the purpose of this guide, we will focus on the more prevalent and robust LC-MS/MS methodology.
Experimental Protocols
The following protocols are based on a validated LC-MS/MS method for the simultaneous determination of loxapine and its metabolites, including 7-hydroxyloxapine, in human plasma.[1]
Sample Preparation: Solid Phase Extraction (SPE)
A micro-elution solid phase extraction method is utilized to extract 7-hydroxyloxapine and other analytes from human plasma.[1]
-
Pre-treatment: To 100 µL of human plasma, add an internal standard (IS) solution.
-
Extraction: Load the pre-treated sample onto an SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte and IS with an appropriate solvent.
-
Analysis: Inject the resulting extract into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Maintained at a constant rate to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI) is commonly employed.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 7-hydroxyloxapine and its IS.[1]
-
Method Validation Procedures
The method is validated according to regulatory guidelines, assessing the following parameters:[4][5]
-
Selectivity and Specificity: Blank plasma samples from at least six different sources are analyzed to ensure no significant interference at the retention time of 7-hydroxyloxapine and the IS.[6] The influence of hemolyzed and lipemic samples should also be investigated.[8]
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on different days.[1][9]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples.[10]
-
Matrix Effect: Assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.[3][11] This is evaluated by comparing the response of the analyte in post-spiked extracted blank matrix to the response of the analyte in a neat solution.[12]
-
Stability: The stability of 7-hydroxyloxapine is evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Assesses the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that reflects the sample preparation time.[13][14]
-
Long-Term Stability: Determines stability in a frozen state over an extended period.[1][13]
-
Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock solutions.
-
Data Presentation: Performance Characteristics of a Validated LC-MS/MS Assay
The following tables summarize the performance data from a published, validated LC-MS/MS method for 7-hydroxyloxapine in human plasma.[1]
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Curve Range | 0.0500 - 50.0 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) |
| LLOQ | 0.0500 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 0.150 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 |
| Medium | 10.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 |
| High | 40.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 |
| LLOQ: Lower Limit of Quantitation; QC: Quality Control; %CV: Percent Coefficient of Variation. Data presented are typical acceptance criteria based on published methods.[1] |
Table 3: Recovery and Matrix Effect
| Parameter | 7-Hydroxyloxapine |
| Extraction Recovery | > 80% |
| Matrix Effect (%CV) | ≤ 15.0 |
| Data based on a validated method for loxapine and its metabolites.[1] |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 85.0 - 115.0 |
| Short-Term (Bench-Top) | 24 hours | Room Temperature | 85.0 - 115.0 |
| Long-Term | 260 days | -20°C | 85.0 - 115.0 |
| Stability data for loxapine and its metabolites, including 7-hydroxyloxapine.[1] |
Visualizations: Workflows and Logical Relationships
// Node Definitions SampleReceipt [label="Sample Receipt and\nStorage (-20°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SampleThawing [label="Sample Thawing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spiking [label="Spiking with\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid Phase Extraction (SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporation [label="Evaporation and\nReconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataProcessing [label="Data Processing and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Report Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SampleReceipt -> SampleThawing; SampleThawing -> Spiking; Spiking -> SPE; SPE -> Evaporation; Evaporation -> LCMS; LCMS -> DataProcessing; DataProcessing -> Report; } caption: "Bioanalytical workflow for 7-hydroxyloxapine assay."
// Node Definitions Start [label="Start:\nAssess Matrix Effect", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareSamples [label="Prepare 3 Sets:\nA) Neat Solution\nB) Post-Spiked Extract\nC) Blank Matrix Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze all sets\nby LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Matrix Factor (MF):\nMF = Peak Area (B) / Peak Area (A)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Is MF within\n0.85 - 1.15 and\n%CV <= 15%?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pass [label="No Significant\nMatrix Effect", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Significant Matrix Effect:\nRe-evaluate Method\n(e.g., change extraction,\nmodify chromatography)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> PrepareSamples; PrepareSamples -> Analyze; Analyze -> Calculate; Calculate -> Decision; Decision -> Pass [label="Yes"]; Decision -> Fail [label="No"]; } caption: "Decision workflow for matrix effect assessment."
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Internal Standard Use in Bioanalysis: Adhering to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development and validation of robust bioanalytical methods. The United States Food and Drug Administration (FDA) provides explicit guidance on the use of internal standards to ensure the quality and reliability of bioanalytical data submitted for regulatory review. This guide offers an objective comparison of the most common types of internal standards, supported by experimental data, and provides detailed methodologies for key validation experiments in alignment with FDA recommendations.
The Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs).[1][2] Its primary purpose is to compensate for variability that can be introduced during various stages of the analytical process, such as sample preparation, extraction, injection volume, and instrument response.[3][4] By normalizing the analyte response to the IS response, a more accurate and precise quantification of the analyte can be achieved.[3]
FDA Perspective on Internal Standards
The FDA's "Bioanalytical Method Validation Guidance for Industry" and the "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers" guidance documents emphasize the importance of a well-characterized and consistently performing internal standard.[5] Key FDA recommendations include:
-
Similarity to the Analyte: The IS should be chemically and physicochemically similar to the analyte to ensure it behaves in a comparable manner throughout the analytical process.[2]
-
Interference: The IS should not interfere with the detection of the analyte, and vice versa. The response of any interfering components at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[6]
-
IS Response Variability: The FDA guidance highlights the need to monitor the IS response across all samples in a run. While some variability is expected, significant or systematic changes in the IS response may indicate analytical issues that could compromise the accuracy of the study data and warrant investigation.[2]
Comparison of Internal Standard Types
The two most predominantly used types of internal standards in bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.
Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[7][8] This modification makes the SIL-IS distinguishable from the analyte by the mass spectrometer while maintaining nearly identical chemical and physical properties.[8][9]
Structural Analog Internal Standards
A structural analog IS is a compound that is not isotopically labeled but possesses a chemical structure and physicochemical properties very similar to the analyte.[2]
Quantitative Performance Comparison
The choice of internal standard can significantly impact key bioanalytical validation parameters. The following tables summarize the typical performance characteristics of SIL and structural analog internal standards based on experimental observations.
| Validation Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | Remarks |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | SIL-IS provides superior accuracy due to its ability to more effectively compensate for matrix effects and variability in recovery.[8] |
| Precision (%CV) | Typically <10%[7] | Can be >15%[7] | The close physicochemical match of a SIL-IS to the analyte results in significantly better precision.[10] |
| Matrix Effect Compensation | Excellent | Moderate to Good | As a SIL-IS co-elutes with the analyte and has the same ionization efficiency, it provides the most effective compensation for matrix-induced ion suppression or enhancement.[8][11] |
| Recovery Variability (%CV) | Low (<10%)[7] | Higher (>15%)[7] | A SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process.[12] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of an internal standard are crucial for a robust bioanalytical method validation as per FDA guidelines.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.
Methodology:
-
Obtain at least six different lots of the biological matrix (e.g., plasma, urine).
-
Experiment 1 (Analyte and IS in neat solution): Prepare a solution of the analyte and internal standard in a neat (non-matrix) solvent at a concentration representative of the middle of the calibration range.
-
Experiment 2 (Analyte and IS in post-extraction spiked matrix): Extract blank matrix from each of the six lots. After the final extraction step, spike the extracts with the analyte and internal standard at the same concentration as in Experiment 1.
-
Analyze the samples from both experiments.
-
Calculation: The matrix factor (MF) is calculated for each lot as the ratio of the peak area in the presence of matrix (Experiment 2) to the peak area in the absence of matrix (Experiment 1). The IS-normalized MF is calculated by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should be ≤15%.
Protocol 2: Assessment of Recovery
Objective: To determine the extraction efficiency of the analyte and internal standard from the biological matrix.
Methodology:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1 (Extracted samples): Spike blank biological matrix with the analyte and internal standard at the three QC concentration levels and process them through the entire extraction procedure.
-
Set 2 (Post-extraction spiked samples): Extract blank biological matrix. After the final extraction step, spike the extracts with the analyte and internal standard at the corresponding three QC concentration levels. This set represents 100% recovery.
-
Analyze both sets of samples.
-
Calculation: Recovery (%) is calculated by comparing the mean peak area of the analyte and IS in the extracted samples (Set 1) to the mean peak area in the post-extraction spiked samples (Set 2).
-
FDA Guideline: While the FDA does not specify acceptance criteria for percent recovery, it should be consistent and reproducible.[13]
Protocol 3: Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the bioanalytical method using the chosen internal standard.
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculations:
-
Accuracy: The mean concentration should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
Precision: The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[13]
-
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate important workflows and relationships in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scilit.com [scilit.com]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
A Comparative Guide to the Quantification of 7-Hydroxy Loxapine: Evaluating Linearity, Accuracy, and Precision Across Analytical Platforms
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 7-Hydroxy loxapine, a primary active metabolite of the antipsychotic drug loxapine. We delve into the critical performance characteristics—linearity, accuracy, and precision—of three common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document presents a synthesis of validation data from various studies on 7-Hydroxy loxapine and structurally similar compounds, offering a clear comparison to aid in the selection of the most appropriate analytical method for your research needs. Detailed experimental protocols for each technique are provided, alongside visual workflows to elucidate the sample preparation and analysis processes.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on a balance of sensitivity, selectivity, and practicality. Below is a summary of the typical performance characteristics for the quantification of 7-Hydroxy loxapine or analogous compounds using LC-MS/MS, HPLC-UV, and GC-MS.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity Range | 0.05 - 50 ng/mL | 10 - 250 µg/L | 0.016 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Intra-day Precision (% CV) | < 15% | < 10% | < 10% |
| Inter-day Precision (% CV) | < 15% | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | ~0.05 ng/mL | ~10 µg/L | ~0.016 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline representative protocols for the quantification of 7-Hydroxy loxapine in a biological matrix, such as human plasma.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add an internal standard (e.g., deuterated 7-Hydroxy loxapine). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for the specific precursor-to-product ion transitions for 7-Hydroxy loxapine and its internal standard.
Method 2: HPLC-UV with Protein Precipitation (PPT)
A more accessible and cost-effective method, suitable for higher concentration ranges.
1. Sample Preparation: Protein Precipitation (PPT)
-
To 200 µL of plasma, add an internal standard.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determined by the UV absorbance maximum of 7-Hydroxy loxapine.
Method 3: GC-MS with Derivatization
This method offers high specificity but requires derivatization to improve the volatility of the analyte.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
To 500 µL of plasma, add an internal standard and adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate) and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a volatile derivative.
2. Gas Chromatographic Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized 7-Hydroxy loxapine and internal standard.
Conclusion
The choice of an analytical method for the quantification of 7-Hydroxy loxapine should be guided by the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for studies requiring low detection limits. HPLC-UV provides a robust and cost-effective alternative for applications where higher concentrations are expected. GC-MS, while requiring an additional derivatization step, can provide excellent specificity and is a viable option, particularly when LC-MS/MS is not available. By understanding the performance characteristics and detailed protocols of each method, researchers can confidently select and implement the most suitable approach for their drug development and research endeavors.
A Comparative Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for 7-Hydroxy Loxapine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Cross-Validation
7-Hydroxy loxapine is a primary active metabolite of loxapine, an antipsychotic medication used in the treatment of schizophrenia. Accurate quantification of this metabolite in plasma or serum is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies that support drug development and regulatory submissions.[1][2] When these analytical responsibilities are transferred between laboratories—for instance, from a drug discovery unit to a contract research organization (CRO)—a documented process is required to ensure the method yields consistent and reliable results regardless of the testing site, personnel, or equipment.[3]
This process, known as analytical method transfer or inter-laboratory cross-validation, verifies that the receiving laboratory is qualified to perform the method as intended.[3] Key strategies for method transfer include:
-
Comparative Testing: The most common approach, where both the sending and receiving labs analyze the same set of samples. The results are then statistically compared against predefined acceptance criteria.[3]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[3][4]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method, which is often necessary when significant differences in equipment or lab environments exist.[3]
This guide will compare two distinct high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods as a model for a cross-laboratory scenario.
Experimental Workflows and Logical Relationships
A systematic workflow is essential for a successful inter-laboratory method transfer. The diagram below illustrates a typical comparative testing approach, which is the most frequently employed strategy for cross-validation.
Caption: Workflow for a comparative inter-laboratory method transfer.
Comparison of Experimental Protocols
The following table details the methodologies from two distinct, validated LC-MS/MS methods for the simultaneous analysis of loxapine and its metabolites, including 7-Hydroxy loxapine. These are presented as "Method A" and "Method B" to simulate a cross-laboratory comparison.
| Parameter | Method A (Meng et al., 2017)[1] | Method B (Based on Bioanalytical Methods)[5][6] |
| Biological Matrix | Human Plasma | Human K2EDTA Plasma |
| Sample Volume | 100 µL | Not specified, typically 100-500 µL |
| Extraction Technique | Micro-elution Solid Phase Extraction (SPE) | Cation-exchange Solid Phase Extraction (SPE) |
| Chromatography | Reversed Phase Liquid Chromatography | Reversed Phase Liquid Chromatography |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Ionization, Turbo-ionspray Interface | Positive Ionization, Electrospray (ESI) |
| Monitoring Mode | Selected Reaction Monitoring (SRM) | Not specified, typically SRM |
| Internal Standard | Not specified in abstract | Not specified in abstract |
Comparative Analysis of Performance Data
The validation parameters for each method demonstrate their suitability for intended use. A cross-validation exercise would aim to show that the receiving lab can achieve comparable performance to the established method of the sending lab.
| Performance Parameter | Method A (Meng et al., 2017)[1] | Method B (Based on Bioanalytical Methods)[5][6] |
| Calibration Curve Range | 0.0500 – 50.0 ng/mL | 0.0500 – 50.0 ng/mL |
| Regression Model | 1/x² weighted linear regression | Not specified |
| Lower Limit of Quantitation (LLOQ) | 0.0500 ng/mL | 0.0500 ng/mL |
| Accuracy (Bias) | 86.4% to 109.3% of nominal | Within ±13% of nominal |
| Inter-day Precision (CV%) | 0.0% to 13.8% | < 10% |
| Intra-day Precision (CV%) | Not specified separately | < 15% |
| Extraction Recovery | > 80% | Not specified |
| Stability Established | Yes, up to 260 days at -20°C in human plasma.[1] | Not specified |
Loxapine Metabolism Pathway
To provide context for the analysis, the following diagram illustrates the metabolic conversion of Loxapine to its key metabolites, including the analyte of interest, 7-Hydroxy loxapine.
Caption: Simplified metabolic pathway of Loxapine.
Conclusion
While no direct inter-laboratory cross-validation studies for 7-Hydroxy loxapine are publicly available, the comparison of existing validated methods reveals a high degree of concordance in analytical approaches (LC-MS/MS) and performance. Both Method A and Method B demonstrate high sensitivity, with an LLOQ of 0.0500 ng/mL, and acceptable accuracy and precision that align with regulatory guidance.[1][5][6]
For any laboratory seeking to transfer or adopt a method for 7-Hydroxy loxapine, the protocols and performance data presented here serve as a robust benchmark. A successful cross-validation, following the workflow outlined, would involve demonstrating that the chosen method can be executed in a new laboratory to produce results that are statistically indistinguishable from the originating or reference laboratory. This ensures data integrity and comparability across different phases and sites of clinical development.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Establishing the Lower Limit of Quantification (LLOQ) for 7-Hydroxyloxapine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the Lower Limit of Quantification (LLOQ) of 7-hydroxyloxapine, a primary active metabolite of the antipsychotic drug loxapine. Accurate and precise quantification of 7-hydroxyloxapine in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document outlines detailed experimental protocols, presents comparative data on achievable LLOQs, and offers visualizations to aid in methodological decisions.
Comparative Analysis of Analytical Methods
The choice of analytical technique is paramount in achieving the desired sensitivity for quantifying 7-hydroxyloxapine. The most common and robust method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). However, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) can be considered as alternative, albeit typically less sensitive, methods.
The following table summarizes the performance of these methods based on published data for 7-hydroxyloxapine and structurally similar hydroxylated antipsychotic metabolites.
| Analytical Method | Analyte | Matrix | LLOQ (ng/mL) | Key Advantages | Key Limitations |
| LC-MS/MS | 7-Hydroxyloxapine | Human Plasma | 0.0500 | High sensitivity and selectivity | Higher equipment cost and complexity |
| LC-MS/MS | 7-Hydroxyloxapine | Rat Plasma | 2 | High sensitivity and selectivity | Higher equipment cost and complexity |
| HPLC-UV | Hydroxylated Metabolites of other Antipsychotics | Human Plasma | 2 - 20 (estimated) | Lower cost, simpler instrumentation | Lower sensitivity and potential for interference |
| GC-MS | Other Antipsychotics (not 7-hydroxyloxapine) | Human Plasma | 2 - 10 (estimated) | High chromatographic resolution | Derivatization often required, less suitable for thermolabile compounds |
Experimental Protocols
LC-MS/MS Method for 7-Hydroxyloxapine in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of loxapine and its metabolites.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of 7-hydroxyloxapine).
-
Perform a solid-phase extraction using a suitable SPE cartridge (e.g., a mixed-mode cation exchange).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 7-hydroxyloxapine and the internal standard.
d. LLOQ Establishment
-
Prepare a series of calibration standards in the blank matrix (human plasma) at decreasing concentrations.
-
Analyze five replicate samples at the proposed LLOQ concentration.
-
The LLOQ is the lowest concentration that can be quantified with a precision (%CV) of ≤20% and an accuracy of 80-120%.
General Protocol for HPLC-UV Method Development
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at the wavelength of maximum absorbance for 7-hydroxyloxapine.
c. LLOQ Establishment
-
Follow the same procedure as for the LC-MS/MS method, with the acceptance criteria for precision and accuracy being a %CV of ≤20% and accuracy of 80-120%.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams are provided.
Assessing the Selectivity and Specificity of a 7-Hydroxyloxapine Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the therapeutic monitoring and pharmacokinetic studies of loxapine, the accurate quantification of its active metabolite, 7-hydroxyloxapine, is paramount. This guide provides a comparative analysis of the predominant analytical method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discusses the theoretical considerations for a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This comparison aims to highlight the critical parameters of selectivity and specificity, supported by experimental data for the established LC-MS/MS methodology.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of an LC-MS/MS method for the quantification of 7-hydroxyloxapine and contrasts them with the projected performance of a hypothetical competitive ELISA. This comparison underscores the trade-offs between the high specificity and sensitivity of LC-MS/MS and the potential for high-throughput screening with an immunoassay.
| Parameter | LC-MS/MS | Competitive ELISA (Hypothetical) |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Antibody-antigen binding with a competitive format. |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[1] | Estimated in the low ng/mL range |
| Dynamic Range | 0.0500-50.0 ng/mL[1] | Typically narrower, e.g., 1-100 ng/mL |
| Precision (Inter-day) | 0.0% to 13.8%[1] | ≤ 15% CV is a common acceptance criterion |
| Accuracy | 86.4% to 109.3% of nominal[1] | ≥ 80% recovery is a common acceptance criterion |
| Selectivity/Specificity | High; based on chromatographic retention time and specific mass transitions. Can distinguish between isomers like 8-hydroxyloxapine.[1] | Moderate to High; dependent on antibody specificity. Potential for cross-reactivity with loxapine and other metabolites (e.g., 8-hydroxyloxapine, amoxapine). |
| Throughput | Lower; sequential sample analysis. | Higher; suitable for 96-well plate format. |
| Matrix Effects | Can be significant; requires careful method development and use of internal standards. | Can be present; requires matrix-matched calibrators and controls. |
Experimental Protocols
LC-MS/MS Method for 7-Hydroxyloxapine Quantification
This protocol is based on established and validated methods for the simultaneous quantification of loxapine and its metabolites in human plasma.[1]
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add an internal standard solution.
-
Perform a micro-elution solid phase extraction to isolate the analytes.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
b. Liquid Chromatography
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
c. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for 7-hydroxyloxapine and the internal standard.
d. Assessment of Selectivity and Specificity
-
Selectivity: Analyze blank plasma samples from multiple sources to ensure no endogenous interferences at the retention time of 7-hydroxyloxapine.
-
Specificity: Inject solutions of structurally similar compounds, including loxapine, amoxapine, 8-hydroxyloxapine, and loxapine N-oxide, to confirm that they do not produce a signal in the SRM channel for 7-hydroxyloxapine.[1] Chromatographic separation of isomers is crucial.
Hypothetical Competitive ELISA for 7-Hydroxyloxapine
a. Assay Principle
Free 7-hydroxyloxapine in the sample competes with a fixed amount of enzyme-labeled 7-hydroxyloxapine for binding to a limited number of anti-7-hydroxyloxapine antibody sites coated on a microplate. The amount of colored product formed is inversely proportional to the concentration of 7-hydroxyloxapine in the sample.
b. Assay Procedure
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated 7-hydroxyloxapine to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
c. Assessment of Selectivity and Specificity
-
Cross-Reactivity Testing: Prepare a series of dilutions of potentially cross-reacting compounds (loxapine, amoxapine, 8-hydroxyloxapine, etc.) and determine their 50% inhibitory concentration (IC50). The percent cross-reactivity is calculated as: (IC50 of 7-hydroxyloxapine / IC50 of potential cross-reactant) x 100%.
Mandatory Visualizations
Caption: Comparative experimental workflows for LC-MS/MS and competitive ELISA.
Caption: Loxapine's primary signaling pathways.[2][3][4]
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 4. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Loxapine Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antipsychotic drug loxapine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison between the use of a deuterated internal standard (Loxapine-d3) and a non-deuterated, structurally analogous internal standard (clozapine) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for loxapine quantification.
The internal standard (IS) is a critical component in quantitative analysis, serving to correct for variability in sample preparation, injection volume, and instrument response. An ideal IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" as they are chemically almost identical to the analyte. However, practical considerations such as cost and availability sometimes necessitate the use of non-deuterated, structurally similar compounds. This guide presents a data-driven comparison of these two approaches for loxapine analysis.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the precision and accuracy of a bioanalytical method. Below is a summary of validation parameters from studies employing either a deuterated or a non-deuterated internal standard for loxapine quantification in human plasma.
| Parameter | Deuterated Internal Standard (Loxapine-d3) | Non-Deuterated Internal Standard (Clozapine) |
| Analyte | Loxapine | Loxapine |
| Internal Standard | Loxapine-d3 | Clozapine |
| Precision (%RSD) | ~6% | Within-day: 2.7% to 6.5%Between-day: 0.9% to 20.2% |
| Linearity Range | Wide range (details not specified) | 10 to 250 µg/L |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 3.5 to 6.3 µg/L (analyte dependent) |
| Mean Absolute Recovery | Not specified | 51.1% (range, 40.7% to 58.6%) |
Note: The data presented is compiled from different studies and serves as a comparative overview. Direct head-to-head comparative studies are limited. The precision for the non-deuterated IS shows a wider range, which may reflect the inherent variability of using a structural analog compared to a stable isotope-labeled standard.
The Case for Deuterated Internal Standards
Deuterated internal standards offer several advantages in LC-MS/MS analysis:
-
Co-elution with the Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects and ionization suppression or enhancement.[1]
-
Improved Precision and Accuracy: By effectively compensating for variations throughout the analytical process, deuterated standards generally lead to higher precision and accuracy.[2]
-
Reduced Matrix Effects: The use of a stable isotope-labeled internal standard is a robust strategy to mitigate the impact of matrix components on analyte quantification.[3]
Considerations for Non-Deuterated Internal Standards
While deuterated standards are preferred, non-deuterated structural analogs like clozapine can be a viable alternative for loxapine analysis.[4]
-
Structural Similarity: Clozapine shares a similar dibenzoxazepine core structure with loxapine, leading to comparable extraction and chromatographic behavior.
-
Cost-Effectiveness and Availability: Non-deuterated analogs are often more readily available and less expensive than their deuterated counterparts.
-
Potential for Differential Matrix Effects: As the non-deuterated IS is not chemically identical to the analyte, there is a higher risk of differential matrix effects, which can impact accuracy and precision.[1]
-
Metabolic Considerations: It is crucial to ensure that the chosen analog internal standard is not a metabolite of the analyte or other co-administered drugs and does not interfere with the analysis of loxapine's own metabolites.[5]
Experimental Protocols
Below are representative experimental protocols for the quantification of loxapine using both deuterated and non-deuterated internal standards.
Method 1: Loxapine Quantification using a Deuterated Internal Standard (Loxapine-d3)
This method is based on a gas chromatography-mass spectrometry (GC-MS) assay but the principles of using a deuterated IS are transferable to LC-MS/MS.[6]
1. Sample Preparation:
- To a plasma sample, add a known amount of loxapine-d3 internal standard solution.
- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate loxapine and the internal standard from the plasma matrix.
- Evaporate the organic extract to dryness and reconstitute in a suitable solvent for injection.
2. Chromatographic and Mass Spectrometric Conditions:
- LC Column: A suitable C18 column.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions:
- Loxapine: m/z 327 → [specific fragment ion]
- Loxapine-d3: m/z 330 → [corresponding fragment ion]
Method 2: Loxapine Quantification using a Non-Deuterated Internal Standard (Clozapine)
This method describes an HPLC-MS/MS procedure for the simultaneous determination of loxapine and other antipsychotic drugs.[4]
1. Sample Preparation:
- To a plasma sample, add a known amount of clozapine internal standard solution.
- Perform a protein precipitation or LLE to extract the analytes and the internal standard.
- Centrifuge to separate the precipitated proteins and inject the supernatant.
2. Chromatographic and Mass Spectrometric Conditions:
- LC Column: A suitable C18 or C8 column.
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium acetate).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode.
- MRM Transitions:
- Loxapine: m/z 327 → [specific fragment ion]
- Clozapine: m/z 327 → [different specific fragment ion]
Visualizing the Workflow
References
- 1. Determination of loxapine in human plasma and urine and identification of three urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Mind the Gap: An Objective Comparison of 7-Hydroxy Loxapine Analysis and the Unseen Inter-Laboratory Variability
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide delves into the analytical landscape of 7-hydroxy loxapine, a primary active metabolite of the antipsychotic drug loxapine. While numerous single-laboratory validation studies demonstrate reliable methods for its analysis, a critical gap exists in the understanding of inter-laboratory variability due to the absence of publicly available proficiency testing or round-robin study data.
This comparison guide provides a synthesized overview of the performance of various published methods for 7-hydroxy loxapine analysis, offering a glimpse into the potential range of results across different laboratory settings. Furthermore, it outlines the common experimental protocols and visualizes both a standard analytical workflow and the key factors that can contribute to variability between laboratories.
Quantitative Performance of Analytical Methods
The primary analytical technique for the quantification of 7-hydroxy loxapine in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics reported in various single-laboratory validation studies. While not a direct measure of inter-laboratory variability, this data provides a baseline for the expected performance of a validated method.
Table 1: Performance Characteristics of LC-MS/MS Methods for 7-Hydroxy Loxapine Analysis
| Study (Reference) | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Meng et al. (2017)[1] | Human Plasma | 0.0500 | 0.0% - 13.8% | 86.4% - 109.3% |
| Anonymous (2012)[2] | Rat Plasma | 2 | Not Reported | Not Reported |
| Anonymous (2012)[2] | Rat Brain | 5 (ng/g) | Not Reported | Not Reported |
Note: The precision and accuracy values from Meng et al. (2017) encompass all five analytes in their study, including 7-hydroxy loxapine.
Experimental Protocols
The methodologies employed for the analysis of 7-hydroxy loxapine share common principles, though specific reagents and instrument parameters may vary. Below are detailed protocols synthesized from published literature.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate 7-hydroxy loxapine and other analytes from the biological matrix and remove potential interferences.
-
Procedure (based on Meng et al., 2017):
-
To 100 µL of human plasma, add an internal standard solution.
-
Perform a micro-elution solid-phase extraction (SPE).[1]
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To chromatographically separate 7-hydroxy loxapine from other compounds and detect and quantify it with high specificity and sensitivity.
-
Typical Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (General):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
-
Mass Spectrometric Conditions (based on Meng et al., 2017):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected reaction monitoring (SRM), which provides high selectivity and sensitivity for quantitative analysis.[1]
-
Visualizing the Workflow and Sources of Variability
To better understand the process of 7-hydroxy loxapine analysis and the potential for discrepancies between laboratories, the following diagrams are provided.
Discussion on Inter-Laboratory Variability
The lack of formal inter-laboratory comparison studies for 7-hydroxy loxapine makes it challenging to quantify the extent of variability. However, experience with other therapeutic drug monitoring (TDM) programs for antipsychotics suggests that several factors can contribute to divergent results.[3] These can be broadly categorized as pre-analytical, analytical, and post-analytical.
-
Pre-analytical factors include variations in sample collection tubes, handling, and storage conditions, all of which can affect analyte stability.
-
Analytical factors are often the most significant source of variability. Differences in analytical methodologies, the use of different internal standards, the quality and preparation of calibrators and quality control samples, and the specific instrumentation and its maintenance can all lead to disparate results.
-
Post-analytical factors such as the software used for data processing, the parameters for peak integration, and rounding procedures can also introduce minor variations.
The establishment of external quality assessment (EQA) schemes and proficiency testing (PT) programs is crucial for identifying and minimizing inter-laboratory variability.[4][5] Participation in such programs allows laboratories to benchmark their performance against their peers and ensures greater consistency in patient testing.
Conclusion
While the analysis of 7-hydroxy loxapine can be performed with high precision and accuracy within a single, well-validated laboratory setting, the extent of inter-laboratory variability remains an open question. The data presented here, synthesized from individual validation studies, provides a useful reference for researchers. However, it is imperative for the clinical and research communities to advocate for and participate in proficiency testing programs for 7-hydroxy loxapine to ensure the comparability of data across different studies and clinical sites. This will ultimately lead to a more reliable understanding of the pharmacokinetics of loxapine and its metabolites, and better-informed therapeutic decisions.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison by external quality assessment of performance of analytical systems for measurement of therapeutic drugs in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Recovery and Matrix Factor for 7-Hydroxy Loxapine-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of 7-hydroxy loxapine, a primary metabolite of the antipsychotic drug loxapine, the use of a deuterated internal standard, 7-Hydroxy loxapine-d8, is a common strategy to ensure accuracy and precision. This guide provides a comparative evaluation of the analytical performance of methods utilizing this internal standard, with a focus on two critical parameters: recovery and matrix factor. Understanding these parameters is essential for robust and reliable bioanalytical method development and validation.
The Critical Role of Recovery and Matrix Factor in Bioanalysis
Recovery refers to the efficiency of an analytical method in extracting the analyte of interest from the biological matrix. It is a measure of the analyte lost during sample preparation steps. Incomplete recovery can lead to an underestimation of the analyte's concentration.
Matrix effect describes the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and internal standard in the mass spectrometer. This can result in ion suppression or enhancement, leading to inaccurate quantification. A well-matched internal standard, such as a deuterated analog, is employed to compensate for these effects.
Comparative Analysis of Analytical Methods
While specific quantitative data for this compound is not extensively detailed in publicly available literature, we can infer its performance based on studies analyzing loxapine and its metabolites. Research indicates that methods utilizing solid-phase extraction (SPE) for sample cleanup generally achieve high and consistent recoveries. For instance, one study on the simultaneous quantification of loxapine and its four major metabolites reported extraction recoveries exceeding 80% for all analytes.[1] Another study noted recovery ranges from 60% to 84% for loxapine and its metabolites.[2]
To provide a clear comparison, the following tables present hypothetical yet representative data for a validated LC-MS/MS method using this compound as an internal standard versus an alternative method using a non-deuterated structural analog as the internal standard.
Table 1: Recovery of 7-Hydroxy Loxapine and Internal Standards
| Analyte/Internal Standard | Method | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) | % RSD |
| 7-Hydroxy loxapine | Using this compound | 88.2 | 91.5 | 90.1 | 89.9 | 1.8 |
| This compound | Using this compound | 89.1 | 90.8 | 89.9 | 89.9 | 0.9 |
| 7-Hydroxy loxapine | Using Structural Analog IS | 85.7 | 88.9 | 86.5 | 87.0 | 1.9 |
| Structural Analog IS | Using Structural Analog IS | 82.1 | 85.3 | 83.5 | 83.6 | 1.9 |
Table 2: Matrix Factor for 7-Hydroxy Loxapine
| Analyte/Internal Standard | Method | Low QC (ng/mL) | High QC (ng/mL) | Mean Matrix Factor | % RSD |
| 7-Hydroxy loxapine | Using this compound | 0.98 | 1.03 | 1.01 | 3.5 |
| This compound | Using this compound | 0.99 | 1.02 | 1.01 | 2.1 |
| IS-Normalized Matrix Factor | Using this compound | 0.99 | 1.01 | 1.00 | 1.4 |
| 7-Hydroxy loxapine | Using Structural Analog IS | 0.92 | 1.15 | 1.04 | 15.8 |
| Structural Analog IS | Using Structural Analog IS | 0.88 | 1.05 | 0.97 | 12.1 |
| IS-Normalized Matrix Factor | Using Structural Analog IS | 1.05 | 1.10 | 1.08 | 3.3 |
The data illustrates that the deuterated internal standard (this compound) closely tracks the analyte (7-Hydroxy loxapine) in terms of both recovery and matrix effects. The IS-normalized matrix factor is very close to 1, with a low relative standard deviation (RSD), indicating effective compensation for matrix-induced ionization variability. In contrast, the structural analog internal standard shows greater variability, resulting in a less reliable correction.
Experimental Protocols
The determination of recovery and matrix factor involves a series of well-defined experiments. Below is a detailed methodology for these assessments.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of 7-hydroxy loxapine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create working solutions for spiking into the biological matrix.
Experimental Design for Recovery and Matrix Factor Assessment
Three sets of samples are prepared at low, medium, and high quality control (QC) concentrations:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the final reconstitution solution. This represents 100% response without any matrix influence.
-
Set B (Post-extraction Spike): Blank biological matrix is processed through the entire extraction procedure. The analyte and internal standard are spiked into the final, extracted matrix. This is used to determine the matrix effect.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction procedure. This is used to determine the overall process efficiency.
Sample Extraction (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the pre-spiked plasma sample (Set C) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
For Set B, the blank plasma is subjected to the same extraction procedure, and the analyte and internal standard are added at the reconstitution step.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Data Calculation
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Factor = Peak Area of Set B / Peak Area of Set A
-
IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical workflow.
Caption: Experimental workflow for determining recovery and matrix factor.
Caption: Conceptual diagram of matrix effects on analyte and internal standard ionization.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 7-Hydroxy loxapine-d8
Core Disposal Principles
The primary goal of proper chemical disposal is to minimize environmental impact and prevent accidental exposure. For 7-Hydroxy loxapine-d8, a deuterated derivative of the antipsychotic medication loxapine, it is prudent to handle it as a potentially bioactive and environmentally persistent compound. The following procedures are based on established best practices for pharmaceutical waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any experimental residues.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Packaging and Labeling:
-
Primary Container: Collect waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled with the full chemical name: "this compound Waste."
-
Hazard Communication: The label should also include appropriate hazard symbols as determined by a safety data sheet (SDS) for a similar compound (e.g., loxapine) if a specific one for the deuterated version is unavailable.
3. On-site Neutralization (If Applicable and Permissible):
-
Consult with your institution's EHS department to determine if any on-site chemical neutralization or degradation procedures are recommended and permitted for this class of compounds. Do not attempt any chemical treatment without official approval and a validated protocol.
4. Final Disposal Route:
-
Preferred Method: Licensed Waste Disposal Vendor: The most secure and compliant method for disposing of this compound waste is through a licensed hazardous waste disposal company. Your institution's EHS office will have established procedures for this.
-
Alternative for Small Quantities (Consult Local Regulations): For minute residual amounts, some general guidelines for pharmaceutical disposal may be applicable, but always defer to institutional and local regulations. The U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) recommend the following for unused medicines when a take-back program is not available[1][2][3][4][5]:
-
Remove the material from its original container.
-
Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[2][3][4] This makes the chemical less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealed container, such as a sealable plastic bag.[2][3]
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal information on the prescription label to make it unreadable.[3]
-
Important Considerations for Deuterated Compounds: While the deuterium labeling in this compound does not significantly alter its chemical reactivity in terms of disposal, it is a stable isotope and does not confer radioactivity. Therefore, standard chemical waste procedures are appropriate, and no special precautions for radioactivity are needed.[6][7][8]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the decision-making process based on institutional guidelines and regulatory compliance.
References
- 1. fda.gov [fda.gov]
- 2. How do you safely store and dispose of your medications? [drugs.com]
- 3. dea.gov [dea.gov]
- 4. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 5. Safe drug storage and disposal | KnovaSolutions | Workpartners [workpartners.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
